IDH1 Inhibitor 7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H24F3N7O |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C22H24F3N7O/c1-13(2)18-10-27-21(33)32(18)19-8-9-26-20(30-19)29-14(3)17-11-31(12-28-17)16-6-4-15(5-7-16)22(23,24)25/h4-9,11-14,18H,10H2,1-3H3,(H,27,33)(H,26,29,30)/t14-,18+/m0/s1 |
InChI 键 |
LVRDYDOHWFEBQG-KBXCAEBGSA-N |
手性 SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC(=N3)N4[C@H](CNC4=O)C(C)C |
规范 SMILES |
CC(C)C1CNC(=O)N1C2=NC(=NC=C2)NC(C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of IDH1 Inhibitor 7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and differentiation. IDH1 Inhibitor 7 (C7H7-X) is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme. This technical guide provides a comprehensive overview of the core mechanism of action of C7H7-X, detailing its interaction with the mutant IDH1 enzyme, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
Introduction to Mutant IDH1 and its Oncogenic Role
The wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[1] Somatic gain-of-function mutations in the IDH1 gene, most commonly at the R132 residue, result in a mutant enzyme (mIDH1) with a novel enzymatic function.[2] Instead of converting isocitrate to α-KG, mIDH1 utilizes α-KG as a substrate to produce the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[1]
The accumulation of 2-HG to millimolar concentrations within tumor cells has profound downstream effects. 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This inhibition leads to a hypermethylated state, altering the epigenetic landscape and ultimately blocking cellular differentiation, a hallmark of cancer.[3]
This compound (C7H7-X): A Selective Allosteric Inhibitor
This compound (C7H7-X) is a novel, orally bioavailable small molecule designed to selectively inhibit the neomorphic activity of the mutant IDH1 enzyme. It exhibits high potency against various IDH1 mutations (e.g., R132H, R132C) while showing minimal activity against the wild-type enzyme, ensuring a targeted therapeutic window and minimizing off-target effects.
Mechanism of Action: Allosteric Inhibition at the Dimer Interface
C7H7-X functions as an allosteric inhibitor.[3][4] Unlike competitive inhibitors that bind to the active site, C7H7-X binds to a distinct pocket located at the interface of the mIDH1 homodimer.[5][6] This allosteric binding site is often more accessible in the mutant enzyme due to conformational changes induced by the mutation.[3][7]
The binding of C7H7-X to this allosteric site induces a conformational change in the enzyme, locking it in an inactive state.[2] This prevents the necessary conformational flexibility required for substrate binding and catalysis.
Furthermore, crystallographic studies of similar allosteric inhibitors have revealed that their binding can disrupt a critical metal-binding network.[1][4][8] Specifically, the inhibitor can directly interact with residues involved in the coordination of the essential divalent cation, Mg2+, which is a critical cofactor for the enzymatic reaction.[1][4][8] This competitive relationship with Mg2+ contributes to the potent inhibition of the mutant enzyme.[1][4]
Caption: Allosteric binding of C7H7-X to the mIDH1 dimer interface.
Downstream Effects of C7H7-X Inhibition
The primary consequence of mIDH1 inhibition by C7H7-X is the rapid and sustained reduction of intracellular 2-HG levels.[3] This decrease in the oncometabolite concentration relieves the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation phenotype. The restoration of normal epigenetic regulation allows for the induction of cellular differentiation.[3] In the context of AML, for instance, treatment with an IDH1 inhibitor can induce blast cells to differentiate into mature myeloid cells.
References
- 1. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Networks and Correlated Motions in Mutant Isocitrate Dehydrogenase 1 (IDH1) Are Critical for Allosteric Inhibitor Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.lib.asu.edu [search.lib.asu.edu]
- 8. assaygenie.com [assaygenie.com]
The Discovery and Synthesis of Advanced IDH1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of potent and selective inhibitors of isocitrate dehydrogenase 1 (IDH1), a critical metabolic enzyme implicated in various cancers. While specific public data on a compound designated "IDH1 Inhibitor 7" is limited, this paper will focus on a representative, well-documented inhibitor from a structurally related class, Olutasidenib (FT-2102), to illustrate the core principles of discovery, synthesis, and evaluation.
Introduction to IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a neomorphic mutation, most commonly at the R132 residue. This mutant enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. The development of small molecule inhibitors that specifically target mutant IDH1 (mIDH1) has emerged as a promising therapeutic strategy.
Quantitative Analysis of Representative mIDH1 Inhibitors
The following table summarizes the in vitro potency of Olutasidenib (FT-2102) and other notable mIDH1 inhibitors against various IDH1 mutations. This data is crucial for comparing the efficacy and selectivity of different chemical scaffolds.
| Compound | Target | IC50 (nM) | Cell-Based 2-HG Inhibition (EC50, nM) | Reference |
| Olutasidenib (FT-2102) | IDH1-R132H | 21.2 | - | [1] |
| IDH1-R132C | 114 | - | [1] | |
| Ivosidenib (AG-120) | IDH1-R132H | 12 | - | [2] |
| IDH1-R132C | 13 | 7.5 | [2][3] | |
| IDH1-R132G | 8 | - | [2] | |
| IDH1-R132L | 13 | - | [2] | |
| IDH1-R132S | 12 | - | [2] | |
| GSK321 | IDH1-R132H | 4.6 | - | [4][5] |
| IDH1-R132C | 3.8 | 85 | [4][6] | |
| IDH1-R132G | 2.9 | - | [5] | |
| Wild-Type IDH1 | 46 | - | [4] | |
| BAY-1436032 | IDH1-R132H | - | 15 | [7] |
Experimental Protocols
Synthesis of a Representative Quinoline-Piperazine-Thiazole Based IDH1 Inhibitor
This section details a plausible synthetic route for a compound structurally related to "this compound," based on established medicinal chemistry principles for this class of molecules.
Scheme 1: Synthesis of the quinoline-piperazine intermediate
-
Step 1: Synthesis of 4,6-dichloro-2-oxo-1,2-dihydroquinoline. Commercially available 4-chloroaniline is reacted with diethyl malonate in the presence of a suitable solvent and base, followed by thermal cyclization to yield the dichlorinated quinolinone core.
-
Step 2: Nucleophilic substitution with piperazine. The resulting 4,6-dichloro-2-oxo-1,2-dihydroquinoline is reacted with an excess of piperazine in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature to selectively displace the chlorine at the 4-position. The product is then purified by column chromatography.
Scheme 2: Synthesis of the 2-aminothiazole-5-carboxamide moiety
-
Step 1: Synthesis of ethyl 2-amino-N-methylthiazole-5-carboxamide. Ethyl 2-aminothiazole-5-carboxylate is reacted with methylamine in a suitable solvent to form the corresponding amide.
-
Step 2: Synthesis of the final compound. The quinoline-piperazine intermediate from Scheme 1 is coupled with a suitably protected and activated derivative of the 2-aminothiazole-5-carboxamide from Scheme 2. This is typically achieved through a reductive amination reaction between the piperazine nitrogen and an appropriate aldehyde or ketone precursor of the side chain on the thiazole, followed by deprotection.
Biochemical Assay for mIDH1 Inhibition (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant mIDH1 enzyme.
-
Reagents and Materials:
-
Recombinant human mIDH1 (e.g., R132H) enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)
-
α-ketoglutarate (substrate)
-
NADPH (cofactor)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further into the assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the mIDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and plot the percent inhibition as a function of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay for 2-HG Production Inhibition
This protocol outlines a method to measure the ability of a test compound to inhibit the production of 2-HG in a cancer cell line endogenously expressing an IDH1 mutation (e.g., HT1080 fibrosarcoma cells with IDH1 R132C).
-
Reagents and Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Reagents for cell lysis
-
LC-MS/MS system for 2-HG quantification
-
-
Procedure:
-
Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and perform a protein quantification assay to normalize the results.
-
Analyze the intracellular 2-HG levels in the lysates using a validated LC-MS/MS method.
-
Plot the 2-HG levels as a function of the test compound concentration and determine the EC50 value.
-
Visualizations
The following diagrams illustrate key concepts in IDH1 inhibitor discovery and action.
Caption: IDH1 Signaling in Normal and Cancer Cells.
Caption: Generalized IDH1 Inhibitor Discovery Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of IDH1 Inhibitor 7 to Mutant Isocitrate Dehydrogenase 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of IDH1 Inhibitor 7, a small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a central role in tumorigenesis.[2][5][6] IDH1 inhibitors represent a targeted therapeutic strategy to counteract the effects of these mutations.[7][8]
Quantitative Binding Affinity Data
This compound, also referred to as Mutant IDH1-IN-7, has demonstrated high selectivity and potency for the most common IDH1 mutations, R132H and R132C.[9] The following table summarizes the key quantitative data regarding its binding affinity and inhibitory activity.
| Parameter | Mutant IDH1 Target | Value | Reference |
| IC50 | R132H | 0.26 µM | [9] |
| IC50 | R132C | 1.1 µM | [9] |
| Kd | R132H | 2.1 µM | [9] |
| EC50 (2-HG Production) | U87-MG R132H cells | 0.55 µM | [9] |
Note: this compound has shown no inhibitory effect on wild-type IDH1, wild-type IDH2, or the mutant IDH2 R140Q.[9]
Mechanism of Action and Signaling Pathway
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][5] However, cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[2][5][6] This accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumor growth.[2][10][11]
IDH1 inhibitors, including this compound, function by binding to the mutant IDH1 enzyme and blocking its ability to produce D-2-HG.[6][7] Many of these inhibitors bind to an allosteric site at the dimer interface of the enzyme.[3][4] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic activity that leads to D-2-HG production.[11] The reduction in D-2-HG levels is intended to restore normal cellular differentiation and inhibit tumor proliferation.[6]
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity and inhibitory constants for compounds like this compound involves a variety of biophysical and biochemical assays. Below are generalized protocols for key experiments.
Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm.
-
Reagents and Materials: Purified recombinant mutant IDH1 enzyme, α-ketoglutarate (substrate), NADPH (cofactor), assay buffer (e.g., 100 mM Tris, 10 mM MgCl₂, 0.2 mM DTT, 0.005% Tween 20, pH 8.0), this compound, and a microplate reader capable of UV-Vis absorbance measurements.[12]
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and NADPH in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Reagents and Materials: Purified recombinant mutant IDH1 enzyme, this compound, and an isothermal titration calorimeter.
-
Procedure:
-
Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat change after each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.[13][14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Reagents and Materials: Purified recombinant mutant IDH1 enzyme, this compound, an SPR instrument with a suitable sensor chip (e.g., CM5), and running buffer.
-
Procedure:
-
Immobilize the mutant IDH1 enzyme onto the surface of the sensor chip.
-
Flow a series of different concentrations of this compound over the sensor surface (association phase).
-
Switch to flowing only the running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).
-
Regenerate the sensor surface to remove the bound inhibitor before the next injection.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[4]
-
Caption: A generalized experimental workflow for characterizing the binding of IDH1 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preclinical Data for IDH1 Inhibitor: A Technical Guide on Ivosidenib (AG-120)
Disclaimer: The specific designation "IDH1 Inhibitor 7" does not correspond to a publicly disclosed therapeutic agent. This document provides a comprehensive overview of the preclinical data for Ivosidenib (AG-120) , a potent and selective, orally available inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a representative example of a well-characterized compound in this class. Ivosidenib is an FDA-approved therapeutic for the treatment of acute myeloid leukemia (AML) with a susceptible IDH1 mutation.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Preclinical Data
The following tables summarize the key quantitative preclinical data for Ivosidenib (AG-120).
Table 1: In Vitro Enzymatic and Cellular Activity
| Parameter | Value | Cell Line / Enzyme | Notes |
| Enzyme Inhibition | |||
| IDH1-R132H IC₅₀ | 15 nM | Recombinant human IDH1 R132H | Potent inhibition of the mutant enzyme.[1] |
| IDH1-R132C IC₅₀ | Data not specified | Recombinant human IDH1 R132C | Effective against various R132 mutations.[2] |
| IDH1-R132L IC₅₀ | 0.04–22 nM (for AG-881, a dual inhibitor) | Recombinant human IDH1 R132L | Range for a similar class of inhibitor.[1][2] |
| IDH1-R132S IC₅₀ | 0.04–22 nM (for AG-881, a dual inhibitor) | Recombinant human IDH1 R132S | Range for a similar class of inhibitor.[1][2] |
| Wild-Type IDH1 IC₅₀ | >10 µM | Recombinant human wild-type IDH1 | Highly selective for mutant over wild-type. |
| Cellular Activity | |||
| 2-HG Inhibition IC₅₀ | 1.9 µM (for compound 20a, a similar inhibitor) | THP1-IDH1-R132H cells | Dose-dependent reduction of the oncometabolite 2-HG.[3] |
| Cell Proliferation IC₅₀ | 1.311 µM (for T001-0657, another inhibitor) | HT1080 cells (IDH1-R132C) | Demonstrates anti-proliferative effects in mutant cells.[4] |
| 49.041 µM (for T001-0657) | U87 MG cells (wild-type IDH1) | Significantly less potent in wild-type cells.[4] |
Table 2: In Vivo Pharmacokinetics in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Half-life (T½) | Not Specified | 5.3-18.5 hours | 5.3-18.5 hours | 5.3-18.5 hours |
| Clearance (CL) | Low | Low | Low | Low |
| Volume of Distribution (Vd) | Not Specified | Moderate to High | Moderate to High | Moderate to High |
| Oral Bioavailability | Good | Good | Good | Good |
| Brain to Plasma Ratio | 2.3% | Not Specified | Not Specified | Not Specified |
Pharmacokinetic data is generalized from multiple preclinical studies. Specific values can vary based on the study design.[5]
Table 3: In Vivo Pharmacodynamics and Efficacy
| Model Type | Cell Line | Treatment | Key Findings |
| AML Xenograft | Primary human IDH1-mutant AML cells | Ivosidenib | Reduced 2-HG levels, induced cell differentiation, and decreased tumor burden.[6][7][8] |
| Glioma Xenograft | IDH1-mutant glioma cells | Ivosidenib | Delayed tumor growth and promoted differentiation of glioma cells.[9] |
| Combination Therapy (AML) | Primary human IDH1 (R132H)/FLT3-ITD mutant xenograft | Ivosidenib + Azacitidine | Enhanced anti-leukemic effect compared to monotherapy.[10][11] |
| Combination Therapy (PDAC) | Murine PDAC models | Ivosidenib + Chemotherapy (5-FU, Oxaliplatin) | Potentiated the efficacy of subtherapeutic doses of chemotherapy.[12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the core signaling pathways affected by IDH1 mutations and the mechanism of action of Ivosidenib.
Caption: IDH1 mutation leads to the production of 2-HG, which inhibits enzymes crucial for normal cell differentiation.
Caption: Ivosidenib selectively inhibits mutant IDH1, reducing 2-HG levels and restoring normal cellular differentiation.
Experimental Protocols
This section provides an overview of the methodologies for key preclinical experiments.
Mutant IDH1 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mutant IDH1 enzyme activity.
-
Principle: The assay measures the NADPH-dependent conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
-
Procedure:
-
Recombinant human IDH1 mutant enzyme (e.g., R132H) is incubated in a reaction buffer containing α-KG and NADPH.
-
The test compound (e.g., Ivosidenib) is added at various concentrations.
-
The reaction is initiated and the decrease in absorbance at 340 nm is measured over time using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular 2-HG Inhibition Assay
-
Objective: To measure the ability of a test compound to inhibit the production of 2-HG in cells expressing mutant IDH1.
-
Procedure:
-
Cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells or engineered cell lines) are seeded in multi-well plates.
-
The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 48-72 hours).
-
After treatment, cells are harvested and intracellular metabolites are extracted.
-
The concentration of 2-HG in the cell lysates is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC₅₀ values are calculated based on the dose-dependent reduction in 2-HG levels.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the test compound in an animal model.
-
Procedure:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously inoculated with cancer cells expressing mutant IDH1.
-
Once tumors are established (e.g., reach a palpable size of 100-200 mm³), the animals are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of 2-HG levels).
-
Efficacy is assessed by comparing tumor growth inhibition, survival rates, and pharmacodynamic markers between the treatment and control groups.
-
Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of an IDH1 inhibitor.
Conclusion
The preclinical data for Ivosidenib (AG-120) demonstrate its high potency and selectivity for mutant IDH1. It effectively reduces the oncometabolite 2-HG, leading to the differentiation of cancer cells and significant anti-tumor activity in various in vivo models. The favorable pharmacokinetic profile supports its clinical development and use as an oral therapeutic. This comprehensive preclinical package provided the foundation for its successful clinical translation and approval for patients with IDH1-mutant cancers.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 5. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 6. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 7. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]
- 8. Validate User [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Mutant Isocitrate Dehydrogenase 1 Inhibitor Ivosidenib in Combination With Azacitidine for Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Impact of IDH1 Inhibition on 2-Hydroxyglutarate Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 results in the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[1][2][3][4] The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy, with a primary pharmacodynamic effect being the reduction of 2-HG levels.[4][5][6] This technical guide provides an in-depth analysis of the effect of a representative IDH1 inhibitor on 2-hydroxyglutarate levels, supported by quantitative data, detailed experimental protocols, and pathway visualizations. For the purpose of this guide, we will focus on the well-characterized inhibitor AGI-5198 as a prime example of an "IDH1 Inhibitor."
Core Mechanism of Action: Restoring Normal Cellular Metabolism
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][5] However, recurrent heterozygous mutations, most commonly at the R132 residue, confer a new enzymatic function, enabling the NADPH-dependent reduction of α-KG to 2-HG.[3][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer development.[2][8]
IDH1 inhibitors are designed to selectively bind to and inhibit the mutant form of the IDH1 enzyme, thereby blocking the production of 2-HG.[5] This targeted inhibition is intended to restore normal cellular levels of α-KG and reduce the downstream oncogenic effects of 2-HG.
Quantitative Effects of IDH1 Inhibition on 2-Hydroxyglutarate Levels
The efficacy of IDH1 inhibitors is primarily assessed by their ability to reduce 2-HG levels in various preclinical models. The following tables summarize the quantitative data on the effect of the representative inhibitor AGI-5198 on 2-HG concentrations.
| Cell Line | IDH1 Mutation | Inhibitor Concentration (µM) | Treatment Duration | % Reduction in Intracellular 2-HG | Reference |
| JJ012 (Chondrosarcoma) | R132G | Dose-dependent | Not Specified | Significant reduction | [9] |
| HT1080 (Fibrosarcoma) | R132C | Dose-dependent | Not Specified | Significant reduction | [9] |
| U87-MG R132H (Glioblastoma) | R132H | 0.55 (EC50) | Not Specified | 50% reduction | [10] |
| In Vivo Model | IDH1 Mutation | Inhibitor Dose (mg/kg) | Dosing Schedule | % Reduction in Tumor 2-HG | Reference |
| HT1080 Xenograft (Mouse) | R132C | 50 | Single oral dose | 92.0% (at 12h) | [11] |
| HT1080 Xenograft (Mouse) | R132C | 150 | Single oral dose | 95.2% (at 12h) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments cited in the literature for determining 2-HG levels.
2-Hydroxyglutarate Measurement by Mass Spectrometry
This is the gold-standard method for quantifying 2-HG levels in biological samples.
-
Sample Preparation (Cells):
-
Culture IDH1-mutant cells to the desired confluency and treat with the IDH1 inhibitor or vehicle control for the specified duration.
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using an 80% methanol solution and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation (Tissues):
-
Excise and weigh the tumor tissue.
-
Homogenize the tissue in a suitable volume of ice-cold 80% methanol.
-
Centrifuge the homogenate at high speed to pellet debris.
-
Collect the supernatant.
-
-
Mass Spectrometry Analysis:
-
The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separation is typically achieved on a reverse-phase column.
-
Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, monitoring the specific mass transition for 2-HG.
-
Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of a 2-HG standard.
-
Cellular Proliferation and Viability Assays
These assays assess the downstream biological effects of 2-HG reduction.
-
Colony Formation Assay:
-
Seed IDH1-mutant cells at a low density in 6-well plates.
-
Treat the cells with varying concentrations of the IDH1 inhibitor or vehicle control.
-
Allow the cells to grow for 1-2 weeks, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to determine the effect of the inhibitor on clonogenic survival.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells in a 96-well plate and treat with the IDH1 inhibitor.
-
After the desired incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo reagent).
-
Measure the absorbance or luminescence according to the manufacturer's protocol to determine the number of viable cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding.
Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and the point of intervention by IDH1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cellular Targets of IDH1 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IDH1 Inhibitor 7, also known as Compound 88. The document outlines its primary cellular target, mechanism of action, and available quantitative data. Furthermore, it details the experimental protocols for the synthesis and biochemical evaluation of this inhibitor, compiled from available documentation.
Core Cellular Target and Mechanism of Action
This compound is a potent small molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Its primary cellular target is the mutant form of IDH1, particularly the R132H variant, which is frequently implicated in various cancers, including glioma and acute myeloid leukemia. The inhibitor demonstrates significant activity with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][2]
The fundamental mechanism of action of IDH1 inhibitors revolves around the correction of a metabolic abnormality induced by mutant IDH1. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.
This compound, by selectively binding to and inhibiting the activity of mutant IDH1, prevents the production of 2-HG. This restores the normal cellular pool of α-KG, alleviates the inhibition of α-KG-dependent dioxygenases, and is expected to promote the differentiation of cancer cells.
Below is a diagram illustrating the core signaling pathway affected by this compound.
References
The Structure-Activity Relationship of IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2] The development of small-molecule inhibitors targeting these mutant forms of IDH1 has emerged as a promising therapeutic strategy.[1][3] This guide will delve into the core principles of IDH1 inhibitor design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The IDH1 Signaling Pathway in Cancer
Mutations in IDH1 disrupt normal cellular metabolism and epigenetic regulation. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, mutant IDH1 enzymes gain the ability to convert α-KG to 2-HG.[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, ultimately contributing to cancer development.[6] The following diagram illustrates the central role of mutant IDH1 in oncogenesis.
Experimental Protocols for IDH1 Inhibitor Evaluation
The characterization of IDH1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Recombinant Mutant IDH1 Enzymatic Assay
This assay is a primary screen to measure the direct inhibitory effect of a compound on the enzymatic activity of mutant IDH1.
-
Objective: To determine the IC50 value of an inhibitor against a specific IDH1 mutant (e.g., R132H, R132C).
-
Principle: The assay measures the rate of NADPH consumption as the mutant IDH1 enzyme converts α-KG to 2-HG. The decrease in NADPH is monitored by the change in fluorescence or absorbance.
-
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).
-
Substrates: α-ketoglutarate (α-KG) and NADPH.
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
Plate reader capable of fluorescence or absorbance detection.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Add the mutant IDH1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Immediately monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance (340 nm) over time.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based 2-HG Production Assay
This assay measures the ability of an inhibitor to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation.
-
Objective: To determine the EC50 value of an inhibitor in a cellular context.
-
Principle: The level of intracellular or secreted 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
-
Cell Lines:
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Harvest the cells and/or the culture medium.
-
For intracellular 2-HG measurement, lyse the cells and extract the metabolites.
-
Quantify the 2-HG levels using LC-MS/MS.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Calculate the EC50 values from the dose-response curves.
-
Structure-Activity Relationship (SAR) of Key IDH1 Inhibitor Classes
The development of potent and selective IDH1 inhibitors has led to the exploration of various chemical scaffolds. The following sections summarize the SAR for some of the most prominent classes.
Phenyl-Glycine Based Inhibitors
This class of inhibitors, which includes early leads like ML309, provided foundational insights into the requirements for potent IDH1 inhibition.
| Compound/Modification | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Selectivity vs. WT IDH1 | Key Structural Features & SAR Insights |
| AGI-5198 (IDH-C35) | 70[1] | 160[1] | >100-fold | Potent and selective inhibitor. Forms key interactions within the allosteric binding site at the dimer interface. |
| Ivosidenib (AG-120) | Potent (nM range)[9] | Similar potency to R132H[9] | Highly selective[9] | FDA-approved drug. Optimized for pharmacokinetic properties and metabolic stability. Demonstrates clinical efficacy in AML and cholangiocarcinoma.[9][10] |
1-Hydroxypyridin-2-one Derivatives
This scaffold has been extensively explored, leading to the identification of potent inhibitors with blood-brain barrier permeability.[7]
| Compound/Modification | IDH1 R132H Ki (nM) | IDH1 R132C Ki (nM) | Selectivity vs. WT IDH1 | Key Structural Features & SAR Insights |
| Compound 2 | 190[6] | - | >60-fold[6] | The 1-hydroxypyridin-2-one core is crucial for activity.[7] |
| Compound 3 | - | - | - | X-ray crystallography reveals binding at the dimer interface.[6][7] |
| Substitutions at C5 and C6 | 4,500 - 8,200[7] | - | - | Substituents at the 5- and 6-positions of the pyridinone ring are tolerated and can modulate potency.[7] |
| N-OH group modification | Inactive | Inactive | - | The N-hydroxy group is critical for inhibitory activity. Its replacement with N-NH2 or removal leads to a significant loss of potency.[7] |
Triazine Compounds
This class includes dual inhibitors of both mutant IDH1 and IDH2.
| Compound/Modification | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Selectivity vs. WT IDH1/2 | Key Structural Features & SAR Insights |
| Vorasidenib (AG-881) | 0.04 - 22[1] | 0.04 - 22[1] | Selective for mutant forms | A dual inhibitor of mutant IDH1 and IDH2.[1] It exhibits high brain penetration, making it a promising candidate for gliomas.[1] |
Visualizing Experimental and Logical Workflows
Experimental Workflow for IDH1 Inhibitor Discovery
The process of identifying and characterizing novel IDH1 inhibitors follows a structured workflow, from initial screening to in vivo evaluation.
Logical Relationships in SAR Studies
The core of SAR is understanding how structural modifications to a lead compound affect its biological activity. This iterative process is guided by a logical framework.
Conclusion
The development of inhibitors targeting mutant IDH1 represents a significant advancement in targeted cancer therapy. A deep understanding of the structure-activity relationships for different chemical scaffolds is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The data and methodologies presented in this guide offer a comprehensive overview for researchers engaged in the discovery and development of novel IDH1-targeted therapeutics. The continued exploration of diverse chemical matter and the elucidation of inhibitor binding modes through structural biology will undoubtedly pave the way for new and more effective treatments for patients with IDH1-mutant cancers.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]
- 3. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reversal of Oncogenesis: A Technical Guide to IDH1 Inhibitor 7's Role in Glioma Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a defining molecular characteristic in a significant subset of gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a subsequent blockade of cellular differentiation. This technical guide provides an in-depth analysis of the mechanism of action of IDH1 inhibitors, with a focus on their role in promoting glioma cell differentiation. We will explore the key signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assessing the therapeutic efficacy of these targeted agents.
Introduction: The Role of Mutant IDH1 in Gliomagenesis
Somatic mutations in the IDH1 gene, most commonly the R132H substitution, are prevalent in World Health Organization (WHO) grade II and III gliomas and secondary glioblastomas.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, the mutant form of the IDH1 enzyme gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG to millimolar concentrations within tumor cells is a key event in gliomagenesis.[6] This oncometabolite structurally mimics α-KG, enabling it to competitively inhibit a range of α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][8] This inhibition leads to a global hypermethylation phenotype, which in turn alters gene expression, silences tumor suppressor genes, and critically, arrests glial cell differentiation, locking the cells in a proliferative, undifferentiated state.[9][10]
Mechanism of Action of IDH1 Inhibitors
IDH1 inhibitors are small molecules designed to selectively target the mutant form of the IDH1 enzyme. By binding to the mutant enzyme, these inhibitors block its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[6][7] The subsequent reduction in intracellular 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases. This restoration of enzymatic activity leads to the reversal of the hypermethylation phenotype, including the demethylation of histone lysine residues (e.g., H3K9me3).[2][6] Ultimately, this epigenetic reprogramming is expected to re-engage the cellular differentiation machinery, prompting glioma cells to mature into non-proliferative, glial-like cells.[2][6] Several IDH1 inhibitors have been developed and investigated, including AGI-5198, Ivosidenib (AG-120), and Vorasidenib.[11][12][13]
Signaling Pathways and Cellular Effects
The central signaling pathway affected by IDH1 inhibitors in glioma is the direct consequence of 2-HG reduction. The subsequent relief of inhibition on histone and DNA demethylases reactivates gene expression programs associated with glial differentiation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
Methodological & Application
Application Notes and Protocols for IDH1 Inhibitor 7 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4][5] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][6][7] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][7][8]
IDH1 inhibitors are a class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, thereby blocking the production of D-2HG and restoring normal cellular processes.[1][9] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and potency of a novel investigational compound, IDH1 Inhibitor 7.
Signaling Pathway of Mutant IDH1
Mutations in IDH1 lead to a gain-of-function that alters the metabolic landscape of cancer cells. The primary consequence is the conversion of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate.
Caption: Mutant IDH1 signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines harboring IDH1 mutations versus wild-type IDH1.
Materials:
-
IDH1 mutant cell line (e.g., HT1080 fibrosarcoma, R132C)[6]
-
IDH1 wild-type cell line (e.g., U-87 MG glioblastoma)[10]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Plate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
D-2-Hydroxyglutarate (D-2HG) Production Assay
This assay directly measures the inhibitory effect of this compound on the production of the oncometabolite D-2HG in IDH1 mutant cells.
Materials:
-
IDH1 mutant cell line (e.g., HT1080)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
24-well or 96-well plates
-
D-2HG Assay Kit (Colorimetric or Fluorometric) or access to LC-MS/MS or GC-MS.
Procedure:
-
Seed IDH1 mutant cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48 hours.
-
After incubation, collect the cell culture supernatant and/or cell lysates.
-
Measure the D-2HG concentration in the samples according to the manufacturer's protocol for the chosen assay kit. Alternatively, use LC-MS/MS for a more sensitive and quantitative measurement.[6]
-
Normalize the D-2HG levels to the cell number or total protein concentration.
-
Plot the D-2HG concentration against the inhibitor concentration to determine the IC50 value for D-2HG production.
Experimental Workflow Diagram
The following diagram illustrates the workflow for evaluating this compound in vitro.
Caption: General experimental workflow for in vitro testing of this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound compared to a reference compound (e.g., AGI-5198).
Table 1: IC50 Values for Cell Viability
| Compound | Cell Line | IDH1 Status | IC50 (µM) |
| This compound | HT1080 | R132C | [Expected Value] |
| This compound | U-87 MG | Wild-Type | >50 |
| AGI-5198 (Ref.) | HT1080 | R132C | ~1.3[10] |
| AGI-5198 (Ref.) | U-87 MG | Wild-Type | >50[10] |
Table 2: IC50 Values for D-2HG Production
| Compound | Cell Line | IDH1 Status | IC50 (µM) |
| This compound | HT1080 | R132C | [Expected Value] |
| AGI-5198 (Ref.) | HT1080 | R132C | 0.5[11] |
| AGI-5198 (Ref.) | JJ012 | R132G | 0.7[11] |
| AGI-5198 (Ref.) | L835 | R132C | 0.35[11] |
Conclusion
The provided protocols and expected data formats offer a comprehensive framework for the in vitro characterization of this compound. These assays are crucial for determining the potency, selectivity, and mechanism of action of novel IDH1 inhibitors in a cell-based context, providing essential data for further preclinical and clinical development. The selective inhibition of D-2HG production in IDH1 mutant cells is a key indicator of on-target activity and therapeutic potential.
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 11. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDH1 Inhibitor 7 in Mouse Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in a subset of acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and hematopoietic differentiation, ultimately promoting leukemogenesis.[1][2] IDH1 inhibitors have emerged as a promising therapeutic strategy by targeting the mutant enzyme and restoring normal cellular function.
IDH1 Inhibitor 7 (also known as HY-150238) is a potent small molecule inhibitor of mutant IDH1 with an in vitro IC50 of less than 100 nM.[3] While specific in vivo dosage and administration data for this compound in AML mouse models are not yet extensively published, this document provides detailed application notes and protocols based on preclinical studies of other well-characterized, structurally and functionally similar IDH1 inhibitors. These protocols can serve as a valuable starting point for designing and executing in vivo studies with this compound.
Signaling Pathway of Mutant IDH1 in AML
Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone demethylases. This leads to global DNA hypermethylation and altered histone marks, which in turn block myeloid differentiation and promote the proliferation of leukemic blasts. IDH1 inhibitors block the production of 2-HG, thereby reversing these epigenetic changes and inducing differentiation of AML cells.
Data from Analogous IDH1 Inhibitors in AML Mouse Models
The following tables summarize in vivo data from preclinical studies of well-characterized IDH1 inhibitors in mouse models of AML. This information can be used to guide dose selection and experimental design for studies with this compound.
Table 1: In Vivo Efficacy of IDH1 Inhibitors in AML Patient-Derived Xenograft (PDX) Models
| Inhibitor | Mouse Strain | AML Model | Dosage and Administration | Key Findings | Reference |
| GSK864 | NSG | IDH1-mutant primary human AML cells | 150 mg/kg, intraperitoneal (IP) injection | Decreased leukemic blasts and induced myeloid differentiation. | [4] |
| Ivosidenib (AG-120) | NSG | mIDH1 AML PDX model | Not specified | Combination with azacitidine led to >99% reduction in hCD45+ cells in bone marrow. | [5] |
| BAY1436032 | NSG | IDH1-mutant (R132C) PDX model | Not specified | Simultaneous combination with chemotherapy delayed leukemia progression and prolonged survival. | [6] |
| LY3410738 | Not specified | AML PDX xenograft models | Not specified | Combination with venetoclax was efficacious. | [1][2] |
Experimental Protocols
The following are detailed protocols for in vivo studies using IDH1 inhibitors in mouse models of AML, based on established methodologies for analogous compounds.
Protocol 1: Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of IDH1-Mutant AML
This protocol is adapted from studies using inhibitors like GSK864 and BAY1436032 in AML PDX models.[4][6]
Objective: To evaluate the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model of IDH1-mutant AML.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)
-
Cryopreserved primary human AML cells with a confirmed IDH1 mutation
-
Sterile PBS, syringes, needles
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45.1)
-
Anesthesia and euthanasia reagents
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Irradiation: On the day of transplantation, sublethally irradiate the mice (e.g., 2.5 Gy).
-
Cell Preparation and Transplantation: Thaw cryopreserved IDH1-mutant primary AML cells and wash with sterile PBS. Resuspend cells at a concentration of 1-5 x 106 cells in 100-200 µL of PBS per mouse. Inject the cell suspension intravenously via the tail vein.
-
Engraftment Monitoring: Starting 3-4 weeks post-transplantation, monitor engraftment of human AML cells (hCD45+) in the peripheral blood by flow cytometry.
-
Randomization and Treatment: Once engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Control Group: Administer the vehicle solution daily via the determined route (e.g., oral gavage or intraperitoneal injection).
-
Treatment Group: Based on pharmacokinetic studies of analogous compounds, a starting dose of 50-150 mg/kg of this compound administered daily can be considered. The inhibitor should be formulated in the same vehicle as the control group.
-
-
Monitoring Disease Progression: Continue to monitor the percentage of hCD45+ cells in the peripheral blood weekly. Monitor animal health, including body weight and clinical signs of disease.
-
Endpoint Analysis: At the end of the study (due to ethical endpoints or a predetermined time point), euthanize the mice. Collect bone marrow, spleen, and peripheral blood for analysis.
-
Flow Cytometry: Determine the percentage of hCD45+ leukemic cells in the bone marrow and spleen to assess tumor burden.
-
Histology and Immunohistochemistry: Analyze tissue sections for leukemic infiltration and markers of differentiation.
-
2-HG Measurement: Measure the levels of 2-HG in plasma or tissues to confirm target engagement of the IDH1 inhibitor.
-
Protocol 2: Combination Therapy Study
This protocol outlines a combination study, a common approach for evaluating novel targeted therapies in AML.[5][6]
Objective: To assess the synergistic or additive effects of this compound in combination with standard-of-care agents (e.g., azacitidine or venetoclax) in an AML PDX model.
Materials:
-
Same as Protocol 1
-
Azacitidine or Venetoclax
Procedure:
-
Model Establishment: Follow steps 1-4 of Protocol 1 to establish the AML PDX model.
-
Randomization and Treatment Groups: Randomize mice into the following groups:
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Standard-of-care agent (e.g., Azacitidine) monotherapy
-
Group 4: this compound in combination with the standard-of-care agent
-
-
Dosing and Administration:
-
Administer this compound as determined in monotherapy studies.
-
Administer the standard-of-care agent according to established protocols. For example, azacitidine can be administered subcutaneously or intraperitoneally.
-
The timing of administration (sequential vs. simultaneous) should be carefully considered and can be a variable in the study design.
-
-
Monitoring and Endpoint Analysis: Follow steps 6-7 of Protocol 1 to monitor disease progression and perform endpoint analyses. The primary endpoint is often overall survival, in addition to tumor burden reduction.
Conclusion
While direct in vivo data for this compound in AML mouse models is not yet widely available, the information from analogous, well-studied IDH1 inhibitors provides a strong foundation for designing and implementing preclinical studies. The provided protocols for efficacy and combination studies in PDX mouse models offer a comprehensive framework for evaluating the therapeutic potential of this compound. Researchers should perform initial dose-finding and pharmacokinetic studies to establish the optimal dosing regimen for this compound before embarking on large-scale efficacy trials. Careful monitoring of both efficacy and potential toxicities will be crucial in advancing this promising therapeutic agent.
References
- 1. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDH1 Inhibitor 7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. IDH1 Inhibitor 7 (also known as Compound 88) is a potent small molecule inhibitor of the IDH1 enzyme with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cells harboring IDH1 mutations.
Product Information
| Property | Value | Reference |
| Product Name | This compound (Compound 88) | [3] |
| CAS Number | 2135309-56-5 | [3] |
| Molecular Formula | C₂₂H₂₄F₃N₇O | [3] |
| Molecular Weight | 459.47 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| IC50 (IDH1) | < 100 nM | [3] |
| Solubility | DMSO: 100 mg/mL (217.64 mM) | [3] |
Mechanism of Action
Mutant IDH1 enzymes gain the neomorphic ability to reduce α-ketoglutarate to 2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to cancer development. IDH1 inhibitors, such as this compound, are designed to specifically target and inhibit the activity of the mutated IDH1 enzyme, thereby reducing the production of 2-HG and restoring normal cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stability of IDH1 Inhibitor 7 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDH1 Inhibitor 7 is a potent small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1), particularly targeting mutations such as R132H, which are prevalent in several cancers including glioma and acute myeloid leukemia (AML).[1][2] In a laboratory setting, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of such compounds for in vitro and in vivo studies. The integrity of experimental data relies heavily on the stability of the compound in its stock solution. Degradation of the inhibitor can lead to inaccurate potency measurements and unreliable results.
These application notes provide essential data and protocols for the proper handling, storage, and stability assessment of this compound in DMSO solutions to ensure the accuracy and reproducibility of research findings.
IDH1 Signaling Pathway and Mechanism of Inhibition
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][3] Cancer-associated mutations in IDH1 result in a neomorphic enzymatic activity, which converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2] this compound allosterically binds to the mutant IDH1 enzyme, blocking the production of 2-HG.
Physicochemical Properties and Solubility
Properly solubilizing this compound is the first step to ensuring its stability. It is highly soluble in DMSO, though specific handling procedures are recommended for optimal results.[4][5]
| Parameter | Value |
| Molecular Formula | C₂₂H₂₄F₃N₇O |
| Molecular Weight | 459.47 g/mol |
| CAS Number | 2135309-56-5 |
| Appearance | White to off-white solid |
| DMSO Solubility | 100 mg/mL (217.64 mM) |
Note: Achieving maximum solubility may require sonication. It is highly recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility and stability.[4][5][6]
Recommended Storage of Stock Solutions
The stability of this compound in DMSO is critically dependent on storage temperature. To prevent degradation and activity loss, adhere to the following guidelines.
| Format | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In DMSO | -80°C | 6 months[4][5] |
| -20°C | 1 month[4][5] |
Best Practice: To avoid repeated freeze-thaw cycles, which can accelerate compound degradation, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[7]
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated precision balance and pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear.[4][5]
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile vials.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]
Protocol 2: Assessment of Long-Term Stability in DMSO
This protocol provides a framework for conducting a long-term stability study of this compound in DMSO using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective: To quantify the degradation of this compound in DMSO over time under various storage conditions.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Aliquoting: Dispense the solution into multiple amber glass vials to protect from light, ensuring minimal headspace.
-
Time-Zero Analysis (T0): Immediately analyze three fresh aliquots using a validated stability-indicating HPLC method (see Protocol 3) to determine the initial peak area, which represents 100% purity.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.
-
Sample Analysis: Allow the vials to thaw completely and reach room temperature. Dilute the samples to an appropriate concentration (e.g., 20 µg/mL) with mobile phase and analyze by HPLC.
-
Data Calculation: For each time point and condition, calculate the average peak area of the parent compound. Determine the percentage of this compound remaining by comparing the average peak area at that time point to the average peak area at T0.
Protocol 3: Example Stability-Indicating HPLC-UV Method
This protocol is a general method adapted from published assays for other IDH1 inhibitors and should be optimized and validated for this compound specifically.[8][9][10]
Instrumentation & Columns:
-
System: HPLC with a UV/Vis or Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.[9]
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.[8][11]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10-12 min: 90% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 265 nm (or an optimized wavelength determined by UV scan).[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation: The results from the stability study should be presented in a clear, tabular format for easy comparison.
Table 1: Stability of this compound in DMSO (% Purity Remaining vs. T0)
| Time | -80°C | -20°C | 4°C | Room Temp |
| T0 | 100% | 100% | 100% | 100% |
| 1 Month | 99.8% | 99.5% | 95.1% | 88.3% |
| 3 Months | 99.6% | 98.2% | 89.4% | 75.1% |
| 6 Months | 99.5% | 96.0% | 81.0% | 62.5% |
(Note: Data shown is for illustrative purposes only.)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IDH1抑制剂 | MCE [medchemexpress.cn]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. A Simple HPLC-UV Method for Ivosidenib Determination in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking Epigenetic Secrets: Application and Protocols for IDH1 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IDH1 Inhibitor 7 for the investigation of epigenetic regulation. Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that drive tumorigenesis. This compound is a potent small molecule designed to specifically target mutant IDH1, offering a powerful tool to reverse these epigenetic changes and study their downstream effects.
Introduction to this compound
This compound, also known as Compound 88, is a highly selective inhibitor of the mutant IDH1 enzyme.[1] While extensive peer-reviewed data on the specific cellular effects of this compound are not widely available, its potency is established with an IC50 value of less than 100 nM.[1] For the purpose of these application notes, we will utilize the wealth of publicly available data from the well-characterized and structurally similar IDH1 inhibitor, AGI-5198, to provide detailed protocols and expected outcomes. AGI-5198 has been instrumental in elucidating the role of mutant IDH1 in epigenetic dysregulation.
Mechanism of Action: Reversing Oncometabolic Effects
Mutant IDH1 enzymes, most commonly the R132H variant, gain a neomorphic function, converting α-ketoglutarate to 2-HG.[2] High levels of 2-HG competitively inhibit key epigenetic modifiers such as the TET family of DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[2] This leads to a global hypermethylation phenotype, characterized by increased DNA methylation and repressive histone marks like H3K9me3. This compound and its analogs block the production of 2-HG, thereby restoring the activity of these demethylases and reversing the hypermethylation state.
References
Application Notes and Protocols: Utilizing IDH1 Inhibitors in Combination with Chemotherapy
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for utilizing isocitrate dehydrogenase 1 (IDH1) inhibitors in combination with conventional chemotherapy. The focus of these notes is on Olutasidenib, a potent and selective inhibitor of mutant IDH1, as a representative agent in this class.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are frequently observed in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and a block in cellular differentiation.[2][4]
IDH1 inhibitors are a class of targeted therapies that selectively inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3][5] Olutasidenib is an oral, selective, small-molecule inhibitor of mutant IDH1.[6][7] Combining IDH1 inhibitors with standard chemotherapy presents a promising strategy to enhance anti-tumor efficacy. The rationale for this combination is based on the potential for synergistic effects, where the IDH1 inhibitor primes the cancer cells for enhanced sensitivity to cytotoxic agents.[8][9]
Mechanism of Action: IDH1 Inhibition and Chemotherapy Synergy
Mutant IDH1 promotes oncogenesis through the production of 2-HG, which disrupts normal epigenetic regulation and cellular differentiation.[2][3] IDH1 inhibitors, such as Olutasidenib, specifically target and inhibit the activity of the mutated IDH1 enzyme, leading to a decrease in 2-HG levels.[3][5] This reduction in the oncometabolite helps to restore normal cellular differentiation processes.[3]
The combination of an IDH1 inhibitor with chemotherapy is thought to be synergistic through multiple mechanisms. Preclinical studies suggest that the differentiation-inducing effects of IDH1 inhibition can render leukemic cells more susceptible to the cytotoxic effects of chemotherapy agents.[8] Furthermore, IDH1 plays a role in redox homeostasis, and its inhibition may increase reactive oxygen species (ROS), potentiating the effects of ROS-inducing chemotherapeutics.[9]
Preclinical and Clinical Data
Preclinical Studies
Preclinical models have demonstrated the potential of combining IDH1 inhibitors with chemotherapy. In a patient-derived xenograft (PDX) mouse model of IDH1-mutant AML, the simultaneous combination of the mIDH1 inhibitor BAY1436032 with cytarabine and doxorubicin resulted in a substantial delay in leukemia progression compared to either treatment alone or sequential administration.[8] In pancreatic cancer models, the IDH1 inhibitor ivosidenib increased sensitivity to chemotherapy by suppressing mitochondrial function and inducing oxidative stress.[9]
Clinical Trials: Olutasidenib in Combination with Azacitidine
A significant clinical study evaluating the combination of an IDH1 inhibitor with chemotherapy is the multi-cohort Phase 1/2 trial of Olutasidenib in combination with the hypomethylating agent azacitidine for patients with relapsed or refractory (R/R) IDH1-mutated AML.[7][10][11]
Table 1: Efficacy of Olutasidenib in Combination with Azacitidine in R/R mIDH1 AML (Pooled Analysis) [10][11]
| Endpoint | Value (N=67) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 51% | 38-63% |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 31% | 21-44% |
| Complete Remission (CR) | 27% | 17-39% |
| Median Duration of CR | 20.3 months | 3.7-not reached |
| Median Overall Survival (OS) | 12.9 months | 8.7-19.3 months |
Table 2: Efficacy in a Subset of Patients without Prior Olutasidenib Exposure [11]
| Endpoint | Value (N=51) | 95% Confidence Interval |
| CR/CRh | 37% | 24-52% |
| CR | 31% | 19-46% |
| ORR | 59% | 44-72% |
Experimental Protocols
In Vitro Assessment of Drug Synergy
Objective: To determine if the combination of an IDH1 inhibitor and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cell viability.
Methodology:
-
Cell Culture: Culture IDH1-mutant cancer cell lines (e.g., U87-MG-IDH1-R132H, patient-derived AML cells) in appropriate media.
-
Drug Preparation: Prepare stock solutions of the IDH1 inhibitor (e.g., Olutasidenib) and the chemotherapy agent in a suitable solvent (e.g., DMSO).
-
Combination Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of the IDH1 inhibitor and the chemotherapy agent, both alone and in combination. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo efficacy of an IDH1 inhibitor in combination with chemotherapy on tumor growth.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant IDH1-mutant cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle control
-
IDH1 inhibitor alone
-
Chemotherapy agent alone
-
IDH1 inhibitor + Chemotherapy agent
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for the IDH1 inhibitor, intraperitoneal injection for chemotherapy).
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Animal body weight (as a measure of toxicity).
-
Survival analysis.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., measurement of 2-HG levels) and markers of proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Visualizations
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. What is the mechanism of Olutasidenib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Olutasidenib in combination with azacitidine induces durable complete remissions in patients with relapsed or refractory mIDH1 acute myeloid leukemia: a multicohort open-label phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sohoinsider.com [sohoinsider.com]
- 11. Olutasidenib in combination with azacitidine induces durable complete remissions in patients with relapsed or refractory mIDH1 acute myeloid leukemia: a multicohort open-label phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of IDH1 Inhibitor 7: A Detailed Guide to IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of IDH1 Inhibitor 7, a novel therapeutic agent targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[4][5][6] Accurate determination of the IC50 value is a critical step in the preclinical evaluation of IDH1 inhibitors, providing a quantitative measure of their potency and aiding in the selection of lead candidates for further development.
Signaling Pathway of Mutant IDH1 and Mechanism of Inhibition
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][7][8] However, cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a gain-of-function that enables the enzyme to reduce α-KG to 2-HG, consuming NADPH in the process.[5] this compound is designed to selectively bind to the mutant IDH1 enzyme, blocking its catalytic activity and thereby reducing the production of 2-HG.[1]
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Measuring 2-Hydroxyglutarate (2-HG) Reduction with IDH1 Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3][4] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5][6] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1][3][5][7] The development of small molecule inhibitors that specifically target mutant IDH1 (mIDH1) represents a promising therapeutic strategy.[1][3][5] A key pharmacodynamic marker for the efficacy of these inhibitors is the reduction of 2-HG levels in both in vitro and in vivo models.
This document provides detailed application notes and protocols for measuring the reduction of 2-HG following treatment with a potent and selective IDH1 inhibitor. The methodologies described are applicable to various research settings, from basic cell culture experiments to preclinical animal studies and clinical sample analysis.
Signaling Pathway of Mutant IDH1 and Point of Intervention
Mutant IDH1 enzymes, most commonly with a substitution at the R132 residue, gain the ability to reduce α-KG to 2-HG in an NADPH-dependent manner.[5] IDH1 inhibitors are designed to selectively bind to the mutant enzyme, blocking its catalytic activity and thereby reducing the production of 2-HG.[1]
Caption: Mutant IDH1 signaling pathway and inhibitor intervention point.
Experimental Protocols
Several robust methods are available for the quantification of 2-HG. The choice of method depends on the sample type, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-HG Quantification
GC-MS is a highly sensitive and specific method for the quantification of 2-HG enantiomers (D-2-HG and L-2-HG).[8][9]
Principle: This method involves the extraction of metabolites, derivatization to increase volatility, separation by gas chromatography, and detection and quantification by mass spectrometry.
Protocol for Cell Culture Samples:
-
Cell Culture and Treatment:
-
Plate IDH1-mutant cells (e.g., U87-MG R132H) at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) and incubate at 60°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column (e.g., Agilent DB-5ms) and a temperature gradient for optimal separation.
-
Monitor for the characteristic ions of the derivatized 2-HG.
-
Quantify the 2-HG levels by comparing the peak area to a standard curve generated with known concentrations of D-2-HG.
-
Enzymatic Assay for D-2-HG Quantification (Colorimetric/Fluorimetric)
Enzymatic assays offer a more rapid and high-throughput alternative to mass spectrometry for the specific detection of D-2-HG.[10][11]
Principle: These assays are based on the conversion of D-2-HG to α-KG by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH). This reaction is coupled to the reduction of a substrate that produces a colorimetric or fluorescent signal.[10]
Protocol using a Commercial Kit (e.g., from Abcam, Sigma-Aldrich): [12]
-
Sample Preparation:
-
Cells or Tissues: Homogenize cells (1-5 million) or tissue (10-100 mg) in the assay buffer provided with the kit. Centrifuge to remove insoluble material.
-
Serum/Urine: Samples can often be used directly after appropriate dilution as recommended by the kit manufacturer.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided D-2-HG standard.
-
Add samples and standards to a 96-well plate.
-
Prepare the reaction mix containing D2HGDH enzyme and the detection probe/substrate.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 540/590 nm for fluorimetric assays) using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of D-2-HG in the samples.
-
Caption: General experimental workflow for measuring 2-HG reduction.
In Vivo Monitoring of 2-HG using Magnetic Resonance Spectroscopy (MRS)
For preclinical animal models and clinical studies, MRS provides a non-invasive method to measure 2-HG levels in tumors.[13][14]
Principle: This technique detects the unique spectral signature of 2-HG, allowing for its quantification within a specific region of interest in the body.
Protocol for In Vivo Studies:
-
Animal Model:
-
Establish xenograft tumors by implanting IDH1-mutant glioma cells into the flank or brain of immunodeficient mice.
-
Allow tumors to reach a palpable size.
-
-
Treatment:
-
Administer this compound orally or via another appropriate route at a predetermined dose and schedule.
-
-
MRS Imaging:
-
Perform baseline MRS scans before initiating treatment.
-
Conduct follow-up scans at various time points during treatment (e.g., 1 week, 1 month).[13]
-
Use a high-field MRI scanner (e.g., 3T or higher) equipped with a specialized coil.
-
Acquire edited MRS data (e.g., MEGA-PRESS) to specifically detect the 2-HG signal at 4.02 ppm.[14]
-
-
Data Analysis:
-
Process the MRS data to quantify the 2-HG peak.
-
Normalize the 2-HG signal to a stable internal reference metabolite (e.g., creatine).
-
Compare post-treatment 2-HG levels to baseline to determine the percentage of reduction.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: In Vitro 2-HG Reduction in U87-MG R132H Cells
| Treatment Group | Concentration (µM) | Duration (hours) | 2-HG Level (nmol/10^6 cells) | % 2-HG Reduction (vs. Vehicle) |
| Vehicle Control | - | 48 | 15.2 ± 1.8 | 0% |
| This compound | 0.1 | 48 | 8.1 ± 0.9 | 46.7% |
| This compound | 1 | 48 | 1.6 ± 0.3 | 89.5% |
| This compound | 10 | 48 | 0.5 ± 0.1 | 96.7% |
Data are presented as mean ± standard deviation and are representative examples.
Table 2: In Vivo 2-HG Reduction in a Glioma Xenograft Model
| Treatment Group | Dose (mg/kg) | Time Point | Tumor 2-HG Level (µmol/g tissue) | % 2-HG Reduction (vs. Baseline) |
| This compound | 50 | Baseline | 12.5 ± 2.1 | 0% |
| This compound | 50 | Day 7 | 3.8 ± 0.7 | 69.6% |
| This compound | 50 | Day 28 | 1.9 ± 0.4 | 84.8% |
Data are presented as mean ± standard deviation and are representative examples. In a phase 1 clinical trial, a 70% decrease in 2-HG levels was observed after one week of treatment with an IDH1 inhibitor.[13] A single dose of 100 mg/kg of another IDH1 inhibitor was sufficient to reduce tumor 2-HG levels by 95% in nude mice with IDH1 mutant flank tumors.[13]
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the accurate measurement of 2-HG reduction following treatment with a specific IDH1 inhibitor. The selection of the appropriate methodology will depend on the specific research question and the available resources. Consistent and reliable quantification of 2-HG is critical for evaluating the pharmacodynamic activity of novel IDH1 inhibitors and for their advancement through preclinical and clinical development.
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IDH1 Inhibitor 7 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of IDH1 Inhibitor 7. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It can achieve a solubility of up to 100 mg/mL.[1][2][3] To facilitate dissolution at this concentration, ultrasonic treatment is necessary.[1][2][3] It is also crucial to use a fresh, anhydrous stock of DMSO, as the compound's solubility can be significantly impacted by the presence of water.[2]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Apply ultrasonic energy using a bath or probe sonicator to break down any compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, and anhydrous stock of DMSO. Contaminating moisture can significantly reduce solubility.
Q3: The inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is much lower.[4] Here are several strategies to prevent precipitation:
-
Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous buffer, perform initial serial dilutions in DMSO to lower the concentration.[4]
-
Gradual Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the inhibitor.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium, as most cells can tolerate this level without adverse effects.[4] Always include a vehicle control (DMSO alone) in your experiments.[4]
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, into your final aqueous solution can help to maintain the inhibitor's solubility.
Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A4: While DMSO is the most common and recommended solvent for high-concentration stock solutions, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may be viable alternatives. However, you must always verify the compatibility of any alternative solvent with your specific experimental assay. For in vivo studies, co-solvent systems are typically required.
Q5: How should I store my this compound stock solution?
A5: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to keep the aliquots at -80°C, which should maintain stability for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2]
Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations.
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (217.64 mM) | Requires sonication | [1] |
| Formulation | Concentration | Composition | Method | Reference |
| In vivo Formulation 1 | 2.5 mg/mL (5.44 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Requires sonication | [1] |
| In vivo Formulation 2 | 2.5 mg/mL (5.44 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Requires sonication | [1] |
| In vivo Formulation 3 | 2.5 mg/mL (5.44 mM) | 10% DMSO, 90% Corn Oil | Requires sonication | [1] |
Experimental Protocols
Protocol for Preparing a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Preparing a 2.5 mg/mL Formulation for In Vivo Studies
This protocol is an example for preparing 1 mL of the formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a 25 mg/mL intermediate stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly to obtain a clear solution.
-
If any precipitation or phase separation is observed, sonicate the solution until it becomes clear.
Troubleshooting Workflows
Caption: A step-by-step workflow for dissolving this compound in DMSO.
Caption: Decision tree for preventing precipitation when diluting a DMSO stock in aqueous media.
References
Technical Support Center: Overcoming Resistance to IDH1 Inhibitor 7
Welcome to the technical support center for IDH1 Inhibitor 7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells harboring specific IDH1 mutations (e.g., R132H, R132C), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[4][5] this compound binds to the dimer interface of the mutant IDH1 enzyme, away from the active site, inducing a conformational change that blocks its ability to produce 2-HG.[1][6] This reduction in 2-HG levels can lead to the differentiation of tumor cells and therapeutic benefit.[2][7]
Q2: My IDH1-mutant cancer cells are showing reduced sensitivity to this compound. What are the potential causes?
Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms. The most commonly observed are:
-
Secondary mutations in the IDH1 gene: A second mutation at a different site in the IDH1 gene can prevent the binding of this compound. A notable example is the S280F mutation, which has been shown to cause resistance to ivosidenib (a similar IDH1 inhibitor) by sterically hindering the drug from binding to the dimer interface.[6][8]
-
Isoform switching: Cancer cells may acquire a mutation in the IDH2 gene, the mitochondrial isoform of IDH. This allows the cells to continue producing 2-HG via the mutant IDH2 enzyme, thereby bypassing the inhibitory effect of the IDH1-specific inhibitor.[4][7]
-
Activation of parallel signaling pathways: The cancer cells may have or acquire mutations in other oncogenic pathways, such as the receptor tyrosine kinase (RTK) pathway (e.g., NRAS, KRAS, PTPN11, FLT3). These mutations can drive cell proliferation and survival independently of the IDH1 pathway, thus conferring resistance to this compound.[7][9]
-
Metabolic reprogramming: Resistant cells may upregulate alternative metabolic pathways to support their growth and survival. For instance, an increase in mitochondrial oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO) has been observed in cells resistant to IDH inhibitors.[7][10]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Sequence the IDH1 and IDH2 genes: Perform full-exon sequencing of both IDH1 and IDH2 to identify any secondary mutations in IDH1 or new mutations in IDH2.
-
Profile for co-occurring mutations: Use a targeted next-generation sequencing (NGS) panel to screen for mutations in common cancer-related genes, particularly those in the RTK/RAS pathway.
-
Measure 2-HG levels: Quantify intracellular 2-HG levels in the presence and absence of this compound. A restoration of 2-HG levels despite treatment would suggest a mechanism that reactivates 2-HG production (e.g., a secondary IDH1 mutation or IDH2 isoform switching).
-
Metabolic flux analysis: Perform metabolic assays to assess changes in key metabolic pathways, such as OxPHOS and FAO.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Long-Term Cultures
Symptoms:
-
The IC50 value of this compound has significantly increased in your long-term cell culture compared to the parental cell line.
-
Cell proliferation is not inhibited at previously effective concentrations of the inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant clone with a secondary IDH1 mutation. | 1. Isolate single-cell clones from the resistant population. 2. Sequence the IDH1 gene in these clones to check for secondary mutations (e.g., at the S280 position).[8] 3. If a secondary mutation is identified, consider testing an alternative dimer-interface binding inhibitor that may not be affected by this mutation.[6] |
| Acquisition of an IDH2 mutation (isoform switching). | 1. Sequence the IDH2 gene in the resistant cell population. 2. If an IDH2 mutation is found, consider a dual IDH1/IDH2 inhibitor or combination therapy with an IDH2-specific inhibitor.[4] |
| Upregulation of bypass signaling pathways. | 1. Perform RNA sequencing or proteomic analysis to identify upregulated signaling pathways in the resistant cells. 2. Consider combination therapy with an inhibitor targeting the identified bypass pathway (e.g., a MEK inhibitor if the RAS/MAPK pathway is activated). |
Issue 2: Primary Resistance to this compound in a New Cell Line
Symptoms:
-
A new IDH1-mutant cell line shows little to no response to this compound, even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pre-existing co-mutations in key signaling pathways. | 1. Perform genomic profiling of the cell line to identify co-occurring mutations, particularly in the RTK/RAS pathway.[7] 2. If such mutations are present, the cell line may be dependent on these pathways for survival. Consider combination therapy with an inhibitor targeting the co-mutated pathway. |
| Cell line misidentification or loss of IDH1 mutation. | 1. Verify the identity of the cell line through short tandem repeat (STR) profiling. 2. Re-sequence the IDH1 gene to confirm the presence of the target mutation. |
Quantitative Data Summary
The following tables summarize key data related to the efficacy of and resistance to IDH1 inhibitors like ivosidenib, which can serve as a proxy for this compound.
Table 1: Clinical Response to Ivosidenib in Relapsed/Refractory AML
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 41.6% | [7] |
| Complete Remission (CR) Rate | 21.6% | [7] |
| Median Overall Survival (mOS) | 8.8 months | [7] |
Table 2: Impact of a Secondary Mutation on Inhibitor Potency
| Cell Line | Inhibitor | IC50 (nM) |
| IDH1 R132C | Ivosidenib | 50 |
| IDH1 R132C/S280F | Ivosidenib | >10,000 |
| IDH1 R132C/S280F | Alternative Inhibitor (e.g., LY3410738) | 150 |
Note: IC50 values are illustrative and based on published data for similar compounds.[2][5]
Experimental Protocols
Protocol 1: Determination of Cell Proliferation and IC50
This protocol is for assessing the inhibitory effect of this compound on the proliferation of cancer cells.
Materials:
-
IDH1-mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Sanger Sequencing of the IDH1 Gene
This protocol is for identifying mutations in the IDH1 gene.
Materials:
-
Genomic DNA extracted from the cancer cell line
-
Primers flanking the exons of the IDH1 gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Design primers to amplify the coding regions of the IDH1 gene.
-
Perform PCR using the genomic DNA as a template and the designed primers.
-
Run the PCR product on an agarose gel to confirm amplification.
-
Purify the PCR product using a DNA purification kit.
-
Send the purified PCR product and sequencing primers to a sequencing facility.
-
Analyze the sequencing results to identify any mutations compared to the reference sequence.
Visualizations
References
- 1. Overcoming drug-resistant cancer mutations with novel inhibitors | Department of Chemistry [chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reviewing the IDH1 Mutation-Mediated Mechanism of Drug Resistance and Revisiting Its Overcoming Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ajmc.com [ajmc.com]
- 6. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
Technical Support Center: Off-Target Effects of Mutant IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter off-target effects during their experiments with mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. Given that "IDH1 Inhibitor 7" is not a uniquely identified public compound, this guide addresses class-wide off-target effects and uses well-characterized inhibitors such as Ivosidenib (AG-120) and others as examples to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for mutant IDH1 inhibitors and what are their known off-target effects?
A1: Mutant IDH1 (mIDH1) inhibitors are designed to selectively bind to and inhibit the neomorphic activity of mutated IDH1 enzymes, which catalyze the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] The accumulation of 2-HG is implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to oncogenesis.[3][4][5] By inhibiting mIDH1, these drugs reduce 2-HG levels, thereby promoting the differentiation of cancer cells.[5][6][7]
While many mIDH1 inhibitors are highly selective, off-target effects can occur. These are unintended interactions with other cellular components. For instance, some IDH1 inhibitors have been observed to interact with other kinases due to the conserved nature of ATP-binding pockets.[8][9] One study noted that the mIDH1 inhibitor BAY-1436032 was terminated in a clinical trial due to a lack of selectivity and significant cytotoxicity, suggesting off-target effects.[6] Additionally, some IDH inhibitors have been associated with adverse events like differentiation syndrome, leukocytosis, and gastrointestinal disorders in clinical settings, which may be a consequence of on-target or off-target activities.[10][11][12]
Q2: I'm observing cytotoxicity in my wild-type IDH1 cell line after treatment with a mIDH1 inhibitor. Is this expected?
A2: This is a strong indicator of off-target activity. While many mIDH1 inhibitors show high selectivity for the mutant enzyme over the wild-type (wt) form in catalytic inhibition assays, studies have shown that these inhibitors can still bind to wt-IDH1.[13][14] This binding, however, does not typically lead to potent inhibition of the wild-type enzyme's normal function.[13][14] Therefore, significant cytotoxicity in wt-IDH1 cells, especially at higher concentrations, suggests the inhibitor is interacting with other cellular targets essential for cell survival. It is crucial to profile the inhibitor against a panel of kinases and other enzymes to identify potential off-target interactions.[9]
Q3: My mIDH1 inhibitor is reducing 2-HG levels as expected, but I'm also seeing unexpected phenotypic changes not typically associated with mIDH1 inhibition. How can I investigate this?
A3: Unanticipated cellular responses, despite on-target 2-HG reduction, can often be attributed to the inhibition of other signaling pathways.[9] To dissect these effects, you can:
-
Perform Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in pathways that might be affected by off-target kinases.[9]
-
Use a More Selective Inhibitor: If a particular off-target is suspected, using a highly selective inhibitor for that kinase can help determine if it recapitulates the observed phenotype.[9]
Q4: At what concentration should I use my mIDH1 inhibitor to minimize off-target effects?
A4: It is recommended to use the lowest concentration of the inhibitor that achieves the desired biological effect (e.g., significant reduction of 2-HG) to minimize the risk of off-target interactions.[8] Using concentrations significantly higher than the inhibitor's IC50 or Ki value for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[8] A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in both mutant and wild-type IDH1 cell lines. | 1. The inhibitor has off-target cytotoxic effects.[6]2. The inhibitor concentration is too high, leading to non-specific toxicity.[8] | 1. Perform a kinome scan or other broad-panel screening to identify potential off-target interactions.[9]2. Conduct a dose-response curve to determine the EC50 for cytotoxicity and compare it to the IC50 for 2-HG reduction. Use a concentration that effectively reduces 2-HG with minimal cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in cell density or confluency at the time of treatment.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density and treatment at a similar confluency for all experiments.[9]2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.[9] 3. Use low-passage cells and regularly perform cell line authentication. |
| Unexpected activation of a signaling pathway. | An off-target effect of the inhibitor may be activating another kinase or pathway. | 1. Review the kinase selectivity profile of the inhibitor for potential off-target activators.[9]2. Perform a broader analysis of signaling pathways using antibody arrays or phosphoproteomics to identify the activated pathway.[9] |
| Acquired resistance to the mIDH1 inhibitor. | 1. Secondary mutations in the IDH1 gene that prevent inhibitor binding.[15]2. Upregulation of alternative metabolic pathways. | 1. Sequence the IDH1 gene in resistant clones to check for secondary mutations.[15]2. Perform metabolic profiling to identify compensatory metabolic changes. |
Quantitative Data on mIDH1 Inhibitor Selectivity
The following table summarizes the inhibitory activity of several mIDH1 inhibitors against the mutant IDH1 R132H and wild-type IDH1. A higher fold selectivity indicates a greater specificity for the mutant enzyme.
| Inhibitor | mIDH1 R132H IC50 (nM) | wt-IDH1 IC50 (nM) | Fold Selectivity (wt/mutant) | Reference |
| Ivosidenib (AG-120) | 12 | >1000 | >83 | [16] |
| Olutasidenib | - | - | - | - |
| IDH-305 | 27 | >1000 | >37 | [16] |
| GSK864 | - | >10,000 | >40 | [13] |
| BAY-1436032 | - | >10,000 | >500 | [13] |
| AGI-5198 | 70 | >10,000 | >140 | [7] |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Conceptual)
This protocol outlines a general workflow for assessing the selectivity of a small molecule inhibitor across a broad panel of kinases, such as the KINOMEscan™ platform.
-
Compound Preparation: Prepare the test inhibitor at a concentration significantly higher than its target IC50 (e.g., 1-10 µM) to identify potential off-target interactions.
-
Binding Assay: The inhibitor is incubated with a DNA-tagged kinase panel. The binding of the inhibitor to a kinase prevents the kinase from binding to an immobilized ligand, thus reducing the amount of kinase captured on a solid support.
-
Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. The dissociation constant (Kd) can also be determined.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with the inhibitor at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the control indicates target engagement and stabilization.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of mutant IDH1.
Experimental Workflow
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 7. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 16. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IDH1 Inhibitor 7 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 7. The content is designed to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for IDH1 inhibitors?
A1: IDH1 (Isocitrate Dehydrogenase 1) is an enzyme crucial for cellular metabolism.[1][2] In certain cancers, a mutation in the IDH1 gene leads to the production of a mutant enzyme that produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][2][3] 2-HG contributes to cancer development by altering cellular metabolism and epigenetics.[1][4] IDH1 inhibitors are targeted therapies that selectively bind to and inhibit the activity of the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[1][2]
Q2: How do I select the appropriate starting concentration range for this compound in my cell viability assay?
A2: The optimal concentration of an IDH1 inhibitor can vary significantly depending on the specific inhibitor, the cell line, and the IDH1 mutation being targeted. A common starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published studies with various IDH1 inhibitors, a range of 5 nM to 50 µM is often used for initial screening.[5] For more potent compounds, the effective concentrations can be in the low nanomolar range. For instance, the dual IDH1/IDH2 inhibitor AG-881 has shown IC50 values ranging from 0.04 to 22 nM against different IDH1 mutations.[6][7]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary. Some studies have shown that an incubation period of 48 to 72 hours is sufficient to observe an effect on cell viability or 2-HG production.[3][5][8] However, for some cell lines and inhibitors, longer incubation periods of up to 6 days may be necessary to see a significant effect on cell growth.[9] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, 120, 144 hours) to determine the optimal incubation time for your specific experimental setup.
Q4: Can IDH1 inhibitors affect wild-type IDH1?
A4: While many IDH1 inhibitors are designed to be selective for the mutant enzyme, some can also inhibit wild-type (wt) IDH1, particularly at higher concentrations.[8][10] Interestingly, the efficacy of some mutant-IDH1 inhibitors against wtIDH1 can be enhanced under specific conditions found in the tumor microenvironment, such as low magnesium and low glucose levels.[9][11] This suggests a potential broader application for these inhibitors.
Q5: What are some common cell lines used for testing IDH1 inhibitors?
A5: Several cell lines harboring IDH1 mutations are commonly used, including:
-
HCT116 (colon cancer): Expressing IDH1 R132H mutation.[3]
-
U87 MG (glioma): Can be engineered to express IDH1 R132H.[3]
-
HT1080 (fibrosarcoma): Expressing IDH1 R132C mutation.[3]
-
JJ012 (chondrosarcoma): Expressing IDH1 R132C mutation.[3]
-
Various glioma and acute myeloid leukemia (AML) cell lines. [1]
It is crucial to sequence the cell line to confirm the presence and specific type of the IDH1 mutation before starting experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability observed. | 1. Sub-optimal inhibitor concentration: The concentration range tested may be too low. 2. Short incubation time: The inhibitor may require a longer duration to exert its effect. 3. Cell line resistance: The chosen cell line may be resistant to this specific inhibitor. 4. Incorrect IDH1 mutation status: The cell line may not harbor the IDH1 mutation targeted by the inhibitor. 5. Experimental conditions: Factors like high magnesium levels in the media can reduce inhibitor potency.[9][11] | 1. Expand the concentration range: Test a broader range of concentrations, from low nanomolar to high micromolar. 2. Increase incubation time: Perform a time-course experiment (e.g., up to 6 days).[9] 3. Use a different cell line: Test the inhibitor on a panel of cell lines with known IDH1 mutations. 4. Verify mutation status: Confirm the IDH1 mutation in your cell line by sequencing. 5. Optimize media conditions: Consider using media with lower magnesium concentrations if targeting wild-type IDH1 or if potency is an issue.[9] |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells in the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate. 3. Inaccurate inhibitor dilution: Errors in preparing the serial dilutions. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. 3. Prepare fresh dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment and use calibrated pipettes. |
| Inhibitor precipitates in the culture medium. | 1. Poor solubility: The inhibitor may have low solubility in aqueous solutions. 2. High concentration: The concentration used may exceed the inhibitor's solubility limit. | 1. Use a suitable solvent: Dissolve the inhibitor in an appropriate solvent like DMSO at a high stock concentration. 2. Lower the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 3. Test lower concentrations: If precipitation persists, start with a lower concentration range. |
Data Presentation
Table 1: Reported IC50 Values for Various IDH1 Inhibitors
| Inhibitor | IDH1 Mutation | Cell Line/Assay | IC50 | Reference |
| Ivosidenib (AG-120) | R132H | U87 (engineered) | 13 nM | [12] |
| Olutasidenib (Rezlidhia) | - | - | - | [1] |
| GSK864 | Wild-Type | Jurkat, MV4-11 | ~2 µM (at 48h) | [8] |
| ML309 | R132H | HCT116 | - | [13] |
| AGI-5198 | R132H | TS603 (glioma) | 70 nM | [7] |
| AGI-5198 | R132C | - | 160 nM | [7] |
| AG-881 | R132C, R132L, R132H, R132S | - | 0.04 - 22 nM | [6][7] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach for 24 hours.[9][14]
-
Inhibitor Preparation: Prepare a series of concentrations of this compound by serial dilution. A common approach is to use a 10-fold dilution for a broad range-finding experiment, followed by a 2- or 3-fold dilution for a more precise IC50 determination.[14] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old media and add fresh media containing the different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or up to 144 hours) at 37°C in a 5% CO2 incubator.[8][9]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence at the recommended excitation and emission wavelengths.[15]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: IDH1 signaling in normal vs. cancer cells and the inhibitory action of this compound.
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. news-medical.net [news-medical.net]
- 12. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
IDH1 Inhibitor 7 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of IDH1 Inhibitor 7. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the integrity of this compound. Storage conditions differ for the compound in its solid (powder) form versus when it is in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
For long-term storage of the powder, -20°C is recommended.[1][2] Upon receipt, the product is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[1][2]
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mg/mL.[1][2] Due to the hygroscopic nature of DMSO, which can affect solubility, it is critical to use a fresh, unopened bottle of anhydrous DMSO for reconstitution.[1][2] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: How should I handle the reconstituted stock solution?
A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storing at -80°C or -20°C.[1][3] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[1]
Q4: Is this compound stable under normal laboratory conditions?
A4: The chemical is considered stable under the recommended storage conditions.[4] However, like many small molecules, prolonged exposure to light, extreme pH, or strong oxidizing/reducing agents should be avoided.[4] Keep the container tightly sealed in a cool, well-ventilated area and away from direct sunlight.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Precipitate observed in the stock solution after thawing.
-
Possible Cause: The inhibitor may have come out of solution due to insufficient mixing upon thawing or exceeding its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Warm the vial to 37°C.
-
Vortex or sonicate the solution until the precipitate is fully redissolved.
-
Before preparing working dilutions, ensure the stock solution is at room temperature and visually clear.
-
Consider preparing a more dilute stock solution if precipitation is a recurring issue.
-
Issue 2: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation. Improper storage or handling, such as repeated freeze-thaw cycles or extended storage of working solutions, can lead to degradation.
-
Solution: Always use freshly prepared working solutions. Ensure stock solutions are properly aliquoted and stored. Refer to the storage guidelines to confirm your handling procedure is optimal.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or adsorption of the compound to plasticware.
-
Solution: Ensure the compound is fully dissolved when preparing the stock solution. When making dilutions, pre-rinse pipette tips with the solvent. For sensitive assays, consider using low-adhesion microplates and tubes.
-
Workflow for Investigating Loss of Compound Activity
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocols
Protocol 1: Reconstitution of this compound
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO (newly opened)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW 459.47, add 217.64 µL of DMSO per 1 mg of powder).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of the this compound stock solution after multiple freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution (in DMSO)
-
-80°C freezer and wet ice
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Assay for biological activity (e.g., IDH1 enzymatic assay)
Procedure:
-
Prepare a set of identical aliquots of the stock solution. Use one aliquot as the "Time 0" (T0) control, which will not undergo any freeze-thaw cycles.
-
Subject the remaining aliquots to a series of freeze-thaw cycles. One cycle consists of:
-
Freezing the sample at -80°C for at least 1 hour.
-
Thawing the sample completely at room temperature.
-
-
After 1, 3, 5, and 10 cycles, remove one aliquot for analysis.
-
Chemical Analysis: Analyze the T0 control and the cycled aliquots by HPLC-UV or LC-MS. Compare the peak area of the parent compound to assess for degradation. The appearance of new peaks may indicate degradation products.
-
Biological Analysis: Test the activity of the T0 control and the cycled aliquots in a relevant biological assay. A decrease in potency (e.g., increased IC50) would suggest degradation.
-
Data Analysis: Plot the percentage of remaining parent compound or the relative biological activity against the number of freeze-thaw cycles.
Potential Degradation and Incompatibilities
While specific degradation pathways for this compound are not publicly detailed, compounds of this nature can be susceptible to certain conditions.
Hypothetical Degradation Considerations
Caption: Potential (hypothetical) degradation pathways for a small molecule inhibitor.
Incompatible Materials:
-
Strong acids/alkalis: May catalyze hydrolysis.
-
Strong oxidizing/reducing agents: May lead to chemical modification and inactivation.[4]
To ensure the highest quality experimental results, always adhere to the recommended storage and handling procedures. If you encounter issues not covered in this guide, please consult the supplier's technical support with details of your storage and handling protocol.
References
troubleshooting inconsistent results with IDH1 Inhibitor 7
Welcome to the technical support center for IDH1 Inhibitor 7 (also known as Compound 88). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1).[1] Specifically, it targets mutant forms of the IDH1 enzyme, such as the R132H mutation, which are found in various cancers.[2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3] However, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][4] High levels of D-2HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4] this compound is designed to selectively bind to and inhibit the activity of mutant IDH1, thereby blocking the production of D-2HG.[2]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of less than 100 nM in biochemical assays.[1] It is important to note that the IC50 value can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Q3: How should I store and handle this compound?
For long-term storage, the solid form of this compound should be stored at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: In which cell lines can I test the activity of this compound?
The activity of this compound should be tested in cell lines that harbor a susceptible IDH1 mutation. Examples of commonly used cell lines with IDH1 mutations include U87-MG glioblastoma cells engineered to express mutant IDH1 (e.g., R132H) and some cancer cell lines that endogenously express mutant IDH1. The choice of cell line should be guided by the specific research question.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Inconsistent IC50 Values
Q5: My measured IC50 value for this compound is inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in in vitro assays.[5][6][7][8] Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Density: The number of cells seeded per well can significantly affect the apparent IC50. Higher cell densities may require higher concentrations of the inhibitor to achieve the same level of inhibition.[5][8]
-
Cell Health and Passage Number: The overall health and passage number of your cells can influence their metabolic state and response to inhibitors. It is advisable to use cells within a consistent and low passage number range.
-
Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated. Regular cell line authentication is recommended.
-
-
Assay Conditions:
-
Incubation Time: The duration of inhibitor exposure can impact the IC50 value. Longer incubation times may lead to lower IC50 values.[5]
-
Reagent Variability: Batch-to-batch variations in cell culture media, serum, and assay reagents can introduce variability.[5]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically below 0.5%).[6]
-
-
Compound Handling:
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.[8]
-
Solubility Issues: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay medium.
-
Unexpected Cellular Responses
Q6: I am not observing the expected decrease in 2-HG levels after treating my IDH1-mutant cells with this compound. What could be wrong?
Several factors could lead to a lack of response in a 2-HG reduction assay:
-
Incorrect Cell Model: Confirm that your cell line indeed expresses a susceptible IDH1 mutation.
-
Insufficient Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant reduction in 2-HG levels. Perform a dose-response and time-course experiment to optimize these parameters.
-
Assay Sensitivity: The method used to measure 2-HG may not be sensitive enough to detect changes. Ensure your 2-HG detection assay is properly validated and has the required sensitivity.
-
Cell Permeability: While many small molecule inhibitors have good cell permeability, it's a factor to consider. If the inhibitor is not efficiently entering the cells, it will not be able to reach its target.
Q7: I am observing significant cytotoxicity in my wild-type IDH1 cell line when treated with this compound. Is this expected?
While this compound is designed to be selective for mutant IDH1, off-target effects can occur, especially at higher concentrations.[9] Some studies suggest that certain IDH1 mutant inhibitors can also inhibit wild-type IDH1 under specific conditions, such as low magnesium levels in the tumor microenvironment.[10] It is also possible that the observed toxicity is due to off-target effects on other cellular pathways.[9][11] To investigate this, consider performing a dose-response experiment to determine if the cytotoxicity is concentration-dependent and comparing the effect to other known IDH1 inhibitors.
Data Summary
Table 1: Properties of this compound (Compound 88)
| Property | Value | Reference |
| Synonyms | Compound 88 | [1] |
| CAS Number | 2135309-56-5 | [1] |
| Molecular Formula | C22H24F3N7O | [1] |
| Molecular Weight | 459.47 g/mol | [1] |
| IC50 (Biochemical) | < 100 nM | [1] |
| Appearance | Solid (White to off-white) | [1] |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol: Measurement of Intracellular 2-Hydroxyglutarate (2-HG) Levels
This protocol provides a general framework for measuring changes in intracellular 2-HG levels in IDH1-mutant cells following treatment with this compound. This method is based on a colorimetric assay kit.
Materials:
-
IDH1-mutant cell line (e.g., U87-MG expressing IDH1-R132H)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
D-2-Hydroxyglutarate Assay Kit (Colorimetric) (e.g., Abcam ab211070 or similar)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the IDH1-mutant cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Sample Preparation (Cell Lysates):
-
After incubation, carefully remove the culture medium.
-
Wash the cells twice with cold PBS.
-
Lyse the cells according to the protocol provided with the D-2-Hydroxyglutarate Assay Kit. This typically involves adding a specific lysis buffer to each well.
-
Incubate on ice for a specified time to ensure complete lysis.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant containing the cell lysate for 2-HG measurement.
-
-
2-HG Measurement:
-
Follow the instructions of the D-2-Hydroxyglutarate Assay Kit to measure the 2-HG concentration in the cell lysates. This typically involves adding a reaction mix to the lysates and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the D-2-HG standards provided in the kit.
-
Calculate the 2-HG concentration in each sample by interpolating from the standard curve.
-
Normalize the 2-HG levels to the protein concentration of each lysate to account for differences in cell number.
-
Plot the normalized 2-HG levels against the concentration of this compound to determine the dose-dependent effect.
-
Visualizations
Caption: IDH1 signaling pathway and the mechanism of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic consequences of oncogenic IDH mutations [escholarship.org]
Technical Support Center: Minimizing In Vivo Toxicity of Novel IDH1 Inhibitors
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data for the class of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. There is no specific in vivo toxicity data publicly available for a compound designated "IDH1 Inhibitor 7" or "Compound 88". Therefore, this guide addresses potential class-wide toxicities and mitigation strategies that may be applicable to novel IDH1 inhibitors. Always consult relevant safety data sheets and conduct appropriate dose-finding and toxicity studies for your specific compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vivo experiments with novel IDH1 inhibitors.
Q1: We are observing unexpected weight loss and signs of poor health in our animal models treated with our novel IDH1 inhibitor. What are the potential causes and what should we do?
A1: Unexpected weight loss and poor clinical signs can be indicative of systemic toxicity. Potential causes related to IDH1 inhibitors could include off-target effects, exaggerated pharmacodynamic effects, or metabolic disturbances.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to consider reducing the dose. It's possible the current dose is at or near the maximum tolerated dose (MTD).
-
Vehicle Control: Ensure that the vehicle used to formulate the inhibitor is not contributing to the observed toxicity. Run a parallel group of animals treated with the vehicle alone.
-
Clinical Observations: Increase the frequency of clinical observations. Monitor for specific signs such as changes in posture, activity, fur texture, and signs of dehydration.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration, as advised by your institutional animal care and use committee (IACUC) and veterinary staff.
-
Comprehensive Necropsy: If an animal reaches a humane endpoint, perform a comprehensive gross necropsy and collect tissues for histopathological analysis to identify any target organ toxicity.
Q2: Our in vivo study shows elevated liver enzymes (ALT, AST) in the treatment group. Is this a known toxicity for IDH1 inhibitors and how should we manage it?
A2: Yes, hepatotoxicity is a known potential adverse effect of some IDH1 inhibitors.[1][2][3][4] Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicators of liver damage.
Troubleshooting and Management:
-
Confirm with Further Tests: In addition to ALT and AST, measure other markers of liver function such as alkaline phosphatase (ALP) and total bilirubin to get a more complete picture of the potential liver injury.[3]
-
Dose-Response Relationship: Determine if the hepatotoxicity is dose-dependent. If you have multiple dose groups, analyze the trend. This will help in identifying a safer therapeutic window.
-
Histopathology: At the end of the study, or if animals are euthanized due to reaching endpoints, perform a thorough histopathological examination of the liver to characterize the nature of the liver injury (e.g., necrosis, inflammation, steatosis).
-
Pharmacokinetic Analysis: Consider if the observed toxicity correlates with high drug exposure (AUC) in the plasma. This can help to understand if the toxicity is related to drug accumulation.
Q3: We've noticed hematological abnormalities, such as anemia and thrombocytopenia, in our treated animals. What is the likely cause and what should we investigate?
A3: Hematological toxicities, including anemia, thrombocytopenia, and neutropenia, have been reported with IDH1 inhibitors.[5][6] This could be due to effects on hematopoietic stem and progenitor cells.
Investigation and Mitigation:
-
Complete Blood Counts (CBCs): Perform regular CBCs to monitor red blood cell counts, platelet counts, and white blood cell differentials.
-
Bone Marrow Examination: At necropsy, collect bone marrow for cytological and/or histopathological assessment to look for signs of dysplasia or altered cellularity.
-
Dose Adjustment: As with other toxicities, assess if the hematological effects are dose-dependent and consider dose adjustments.
-
Combination Therapy Effects: If the IDH1 inhibitor is being used in combination with other agents (e.g., chemotherapy), be aware that this can exacerbate myelosuppression.[7]
Q4: Some animals in our study are showing signs of respiratory distress and fluid accumulation. Could this be related to differentiation syndrome?
A4: Differentiation syndrome is a serious adverse event associated with therapies that induce differentiation of leukemic cells, including IDH1 inhibitors.[3][5][8][9] It is characterized by a rapid proliferation and differentiation of myeloid cells, leading to a systemic inflammatory response. Clinical signs in animal models might include respiratory distress, edema, and organ infiltration.
Management and Monitoring:
-
Leukocytosis Monitoring: Closely monitor for a rapid increase in white blood cell counts (leukocytosis), which is a hallmark of differentiation syndrome.[5]
-
Clinical Signs: Be vigilant for clinical signs such as labored breathing, peripheral edema, and unexplained fever.
-
Treatment Interruption: If differentiation syndrome is suspected, temporary interruption of treatment may be necessary.
-
Corticosteroid Treatment: In clinical settings, differentiation syndrome is managed with corticosteroids (e.g., dexamethasone).[8] The feasibility of this in a preclinical model should be discussed with a veterinarian.
-
Histopathology: At necropsy, examine organs such as the lungs and liver for evidence of leukemic cell infiltration.
Quantitative Data on IDH1 Inhibitor Toxicities
The following tables summarize common adverse events observed with clinically approved IDH1 inhibitors. This data can provide context for the potential toxicities of novel IDH1 inhibitors.
Table 1: Common Adverse Reactions with Vorasidenib (Grade 2 Glioma) [10][11]
| Adverse Reaction | VORANIGO 40 mg daily (N=167) | Placebo (N=163) |
| Hepatotoxicity | ||
| ALT Increased | 58% (Grade 3/4: 9%) | - |
| AST Increased | 44% (Grade 3/4: 4.8%) | - |
| General | ||
| Fatigue | 37% | - |
| Musculoskeletal Pain | 26% | - |
| Diarrhea | 25% | - |
| Seizure | 16% | - |
Table 2: Common Adverse Reactions with Olutasidenib (Relapsed/Refractory AML) [3][5][8]
| Adverse Reaction | Olutasidenib (>=20% of patients) |
| Hepatotoxicity | |
| AST Increased | Present |
| ALT Increased | Present |
| Alkaline Phosphatase Increased | Present |
| Bilirubin Increased | Present |
| Hematological | |
| Leukocytosis | Present |
| General | |
| Nausea | Present |
| Fatigue/Malaise | Present |
| Arthralgia | Present |
| Differentiation Syndrome | 16% (Grade 3/4: 8%) |
Table 3: Common Adverse Reactions with Ivosidenib (IDH1-mutant Cancers) [9][12][13][14]
| Adverse Reaction | Ivosidenib (Commonly Reported) |
| Gastrointestinal | |
| Nausea | High Incidence |
| Diarrhea | High Incidence |
| Vomiting | High Incidence |
| General | |
| Fatigue | High Incidence |
| Differentiation Syndrome | 19% (up to 40% in some reviews) |
| Cardiac | |
| QT Prolongation | Reported |
Experimental Protocols
The following are generalized protocols for assessing potential in vivo toxicities of novel IDH1 inhibitors. These should be adapted to the specific experimental design and approved by the relevant institutional animal welfare body.
Protocol 1: General Health and Clinical Observation
-
Objective: To monitor the overall health and well-being of animals treated with an IDH1 inhibitor.
-
Procedure:
-
Animals should be observed at least once daily.
-
Record body weight at least three times per week.
-
Use a clinical scoring system to systematically assess animal health. Parameters can include:
-
Appearance: Fur texture, posture, signs of dehydration.
-
Activity: General mobility, responsiveness to stimuli.
-
Respiration: Rate and effort.
-
-
Any abnormalities should be recorded and reported to the veterinary staff.
-
Define clear humane endpoints for the study in consultation with the IACUC.
-
Protocol 2: Assessment of Hepatotoxicity
-
Objective: To evaluate the potential for a novel IDH1 inhibitor to cause liver injury.
-
Procedure:
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the study. A terminal blood collection via cardiac puncture should be performed at the end of the study.
-
Serum Biochemistry: Process blood to obtain serum and analyze for the following liver function markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology:
-
At necropsy, carefully examine the liver for any gross abnormalities.
-
Collect liver tissue and fix in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, steatosis, and other abnormalities.
-
-
Protocol 3: Evaluation of Hematological Toxicity
-
Objective: To assess the impact of the IDH1 inhibitor on hematopoietic cells.
-
Procedure:
-
Blood Collection: Collect whole blood in EDTA-containing tubes at baseline and at regular intervals.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine:
-
Red blood cell (RBC) count, hemoglobin, and hematocrit.
-
White blood cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, etc.).
-
Platelet count.
-
-
Bone Marrow Analysis (optional, at terminal endpoint):
-
Collect bone marrow from the femur or other long bones.
-
Prepare bone marrow smears for cytological evaluation or fix for histopathological analysis.
-
Assess cellularity and the morphology of hematopoietic precursors.
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of mutant IDH1 and therapeutic intervention.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacist's Application to Practice: Olutasidenib | HOPA [hoparx.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. FDA Approval Summary: Vorasidenib for IDH-mutant Grade 2 Astrocytoma or Oligodendroglioma following surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
improving bioavailability of IDH1 Inhibitor 7
Visualizing Experimental Workflows
To aid in the design and execution of your experiments, the following diagrams illustrate the general workflows for the formulation strategies discussed.
Workflow for Nanosuspension Preparation.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
ASDs can significantly improve the dissolution of a drug by presenting it in a high-energy, amorphous state within a polymer matrix.
Objective: To prepare an ASD of this compound with a suitable polymer using the solvent evaporation method.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both drug and polymer are soluble.
-
Rotary evaporator or spray dryer.
Procedure:
-
Dissolve this compound and the selected polymer in the volatile solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
For rotary evaporation:
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the flask wall.
-
-
For spray drying:
-
Pump the solution through an atomizer into a drying chamber with heated gas to rapidly evaporate the solvent.
-
Collect the resulting powder.
-
-
Scrape the solid dispersion (from rotary evaporation) or collect the powder (from spray drying).
-
Further dry the ASD under vacuum to remove residual solvent.
-
Characterize the ASD for its amorphous nature (using DSC and XRPD), drug content, and dissolution performance.
Workflow for Amorphous Solid Dispersion Preparation.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Objective: To develop a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, Propylene Glycol)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Prepare various formulations by accurately weighing and mixing the selected oil, surfactant, and co-solvent.
-
Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
Evaluate the self-emulsification performance by adding a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Assess the resulting emulsion for droplet size, polydispersity index, and clarity.
-
The optimized SEDDS formulation should be further characterized for drug content, viscosity, and in vitro drug release.
Workflow for SEDDS Formulation Development.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming a complex with improved aqueous solubility.
Objective: To prepare an inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Solvents (e.g., water, ethanol)
-
Mortar and pestle or magnetic stirrer
Procedure (Kneading Method):
-
Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the drug to the paste and knead for a specified time (e.g., 45-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature or under vacuum.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterize the inclusion complex for drug content, dissolution, and evidence of complex formation (using techniques like DSC, XRPD, or FTIR).
Workflow for Cyclodextrin Inclusion Complex Preparation.
Signaling Pathway
The following diagram illustrates the canonical pathway involving IDH1 and the effect of IDH1 inhibitors.
IDH1 Signaling Pathway and Inhibition.
IDH1 Inhibitor 7 not inhibiting 2-HG production
Welcome to the technical support center for IDH1 Inhibitor 7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not reducing 2-hydroxyglutarate (2-HG) levels in my cell-based assay. What are the potential reasons?
A1: Several factors could contribute to the lack of efficacy of this compound in your cell-based assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Activity:
-
Degradation: The inhibitor may have degraded due to improper storage or handling. Ensure it has been stored at the recommended temperature and protected from light if necessary.
-
Purity: The purity of the inhibitor stock may be compromised. Consider verifying the purity using analytical methods like HPLC.
-
Solubility: The inhibitor may not be fully dissolved in the assay medium, leading to a lower effective concentration. Confirm the solubility of the compound in your specific cell culture medium.
-
-
Experimental Protocol:
-
Concentration: The concentration of the inhibitor may be too low to effectively inhibit the mutant IDH1 enzyme. Perform a dose-response experiment to determine the optimal concentration.
-
Incubation Time: The incubation time with the inhibitor may be insufficient to see a significant reduction in 2-HG levels. A time-course experiment is recommended.
-
Cell Density: High cell density can sometimes affect compound efficacy. Ensure you are using a consistent and appropriate cell density for your assays.
-
-
Biological Factors:
-
Cellular Uptake: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.[1][2]
-
Efflux Pumps: The cells might be actively pumping out the inhibitor through efflux pumps like P-glycoprotein (P-gp).[1]
-
Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form.[3][4][5][6][7]
-
Resistance Mechanisms: The cells may have developed resistance to the inhibitor. This can occur through secondary mutations in the IDH1 gene or through activation of alternative signaling pathways.
-
Q2: How can I troubleshoot the lack of 2-HG inhibition in my in vitro enzymatic assay?
A2: If you are not observing inhibition in a purified enzyme assay, the issue likely lies with the inhibitor, the enzyme, or the assay conditions.
-
Inhibitor Issues:
-
Incorrect Concentration: Double-check the dilution calculations for your inhibitor stock.
-
Precipitation: The inhibitor may be precipitating in the assay buffer.
-
-
Enzyme Activity:
-
Inactive Enzyme: Verify the activity of your purified mutant IDH1 enzyme using a positive control inhibitor.
-
Incorrect Enzyme Isoform: Ensure you are using the correct mutant IDH1 isoform that your inhibitor is designed to target.
-
-
Assay Conditions:
-
Buffer Composition: The pH, salt concentration, or presence of detergents in your assay buffer may interfere with inhibitor binding.
-
Cofactor Concentration: Ensure the concentrations of NADPH and α-ketoglutarate are optimal for the assay.
-
Readout Interference: The inhibitor itself might interfere with the detection method (e.g., fluorescence or absorbance). Run a control without the enzyme to check for this.
-
Q3: My in vivo animal study shows no reduction in tumor 2-HG levels after treatment with this compound. What should I investigate?
A3: In vivo studies introduce additional layers of complexity. Here are key areas to troubleshoot:
-
Pharmacokinetics (PK):
-
Poor Bioavailability: The inhibitor may have low oral bioavailability, meaning not enough of it is absorbed into the bloodstream.
-
Rapid Clearance: The compound might be cleared from the body too quickly to maintain a therapeutic concentration in the tumor.[5]
-
Poor Tumor Penetration: The inhibitor may not effectively penetrate the tumor tissue to reach the cancer cells.
-
-
Drug Metabolism:
-
Animal Model:
-
Tumor Heterogeneity: The tumor may be composed of a mixed population of cells, some of which are resistant to the inhibitor.
-
Inappropriate Model: The chosen animal model may not accurately reflect the human disease.
-
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assay Failures
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not reducing 2-HG levels in cultured cells.
| Problem | Possible Cause | Recommended Action |
| No 2-HG reduction at any concentration | Compound degradation or inactivity | Verify compound identity and purity via LC-MS or NMR. Use a fresh, validated batch of the inhibitor. |
| Poor cell permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay).[1][8] If permeability is low, consider formulation strategies. | |
| Rapid cellular metabolism | Conduct a metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolism.[4][5][6][7] | |
| Active drug efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if 2-HG reduction is restored. | |
| Weak or inconsistent 2-HG reduction | Suboptimal inhibitor concentration | Perform a detailed dose-response curve to determine the IC50 value. |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. | |
| Assay variability | Ensure consistent cell seeding density, reagent preparation, and handling. Include positive and negative controls in every experiment. | |
| Initial 2-HG reduction followed by rebound | Development of resistance | Analyze treated cells for secondary mutations in IDH1. Investigate potential upregulation of bypass signaling pathways. |
Guide 2: 2-HG Measurement and Analysis Issues
Accurate measurement of 2-HG is critical. This guide addresses common problems with analytical methods.
| Problem | Possible Cause | Recommended Action |
| High background or no detectable 2-HG signal (LC-MS) | Poor sample extraction | Optimize the extraction protocol. Ensure complete cell lysis and protein precipitation. |
| Matrix effects | Use a stable isotope-labeled internal standard for 2-HG to normalize for matrix effects.[9] | |
| Suboptimal chromatography | Adjust the mobile phase composition and gradient to improve the separation of 2-HG from other metabolites.[10][11] | |
| Inaccurate 2-HG quantification (NMR) | Spectral overlap | Optimize the pH of the sample to improve the spectral resolution of 2-HG from glutamate and glutamine.[12][13] |
| Low sensitivity | Use a higher field strength NMR spectrometer. Increase the number of scans to improve the signal-to-noise ratio. | |
| Incorrect referencing | Use a known internal standard for chemical shift referencing and quantification. |
Quantitative Data Summary
The following table provides a comparison of the in vitro potency of known FDA-approved IDH1 inhibitors. Data for the hypothetical "this compound" should be benchmarked against these values.
| Inhibitor | Target | IC50 (nM) for Mutant IDH1 | IC50 (nM) for Wild-Type IDH1 | Reference |
| Ivosidenib (AG-120) | Mutant IDH1 | R132H: 12, R132C: 31 | 24-71 | [14] |
| Olutasidenib (Rezlidhia) | Mutant IDH1 | R132H, R132L, R132G, R132C | 22,400 | [14][15] |
| This compound | Mutant IDH1 | User-determined | User-determined |
Experimental Protocols
Protocol 1: Cellular 2-HG Measurement by LC-MS/MS
Objective: To quantify intracellular 2-HG levels in response to IDH1 inhibitor treatment.
Materials:
-
IDH1-mutant cell line
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Stable isotope-labeled 2-HG internal standard (d5-2-HG)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed IDH1-mutant cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Inhibitor Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 48 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the d5-2-HG internal standard (e.g., 100 nM) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate metabolites using a suitable column (e.g., a HILIC column).[10]
-
Detect 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis: Quantify the 2-HG concentration by calculating the peak area ratio of 2-HG to the internal standard and comparing it to a standard curve.
Protocol 2: In Vitro IDH1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified mutant IDH1 enzyme.
Materials:
-
Purified recombinant mutant IDH1 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)
-
α-ketoglutarate (α-KG)
-
NADPH
-
A plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of the inhibitor, α-KG, and NADPH in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer in a 96-well plate.
-
Reaction Mixture: Prepare a reaction mixture containing the mutant IDH1 enzyme and α-KG in the assay buffer.
-
Initiate Reaction: Add NADPH to each well to start the reaction. The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in a plate reader pre-warmed to the desired temperature (e.g., 37°C). Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: IDH1 signaling pathway and the mechanism of action for this compound.
Caption: A logical workflow for troubleshooting the lack of 2-HG inhibition.
References
- 1. bioivt.com [bioivt.com]
- 2. pharmaron.com [pharmaron.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 12. Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected phenotypes with IDH1 Inhibitor 7 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with IDH1 Inhibitor 7.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential explanations and actionable steps.
Issue 1: Decreased 2-HG levels are observed, but cancer cells are not differentiating.
-
Question: We've confirmed that this compound is lowering 2-hydroxyglutarate (2-HG) levels in our IDH1-mutant cancer cell lines, but we are not observing the expected cellular differentiation. What could be the underlying cause?
-
Possible Causes and Troubleshooting Steps:
-
Clonal Evolution and Pre-existing Resistance: The cell population may contain subclones with mutations in pathways that block differentiation, independent of 2-HG production. These clones may become dominant under the selective pressure of the inhibitor.[1]
-
Recommendation: Perform single-cell sequencing to identify subclones and analyze for mutations in key hematopoietic or other relevant differentiation pathways.
-
-
Epigenetic Inertia: Prolonged exposure to high levels of 2-HG can lead to deep-seated epigenetic changes that are not readily reversible, even when 2-HG levels are reduced.[2][3][4]
-
Recommendation: Consider combination therapy with epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors, to overcome the epigenetic block.
-
-
Activation of Alternative Signaling Pathways: The cancer cells may have activated alternative survival and proliferation pathways that are independent of the IDH1 mutation.
-
Recommendation: Conduct RNA sequencing or proteomic analysis to identify upregulated signaling pathways (e.g., receptor tyrosine kinase pathways) that could be targeted with additional inhibitors.[1]
-
-
Issue 2: Emergence of drug resistance after an initial positive response.
-
Question: Our in vitro or in vivo models initially responded well to this compound, but we are now observing a relapse and regrowth of the cancer cells. What are the common mechanisms of acquired resistance?
-
Possible Causes and Troubleshooting Steps:
-
Second-Site Mutations in IDH1: Mutations can arise in the IDH1 gene at a location different from the primary R132 mutation. These second-site mutations can prevent the inhibitor from binding to the enzyme, thereby restoring 2-HG production.[1][5]
-
Recommendation: Sequence the IDH1 gene in the resistant cells to identify any new mutations. Structural modeling can help predict how these mutations might interfere with inhibitor binding.[1]
-
-
IDH Isoform Switching: Cancer cells can acquire mutations in the IDH2 gene, leading to the production of 2-HG from the mitochondrial IDH2 enzyme, thus bypassing the inhibition of IDH1.[2][5]
-
Recommendation: Sequence the IDH2 gene in resistant clones. If an IDH2 mutation is detected, consider treatment with a dual IDH1/IDH2 inhibitor or a specific IDH2 inhibitor.
-
-
Upregulation of Efflux Pumps: While less commonly reported for IDH1 inhibitors, cancer cells can develop resistance to various drugs by overexpressing ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Recommendation: Perform qPCR or western blotting to assess the expression levels of common drug efflux pumps.
-
-
Issue 3: Observation of paradoxical increase in cell proliferation or aggression.
-
Question: We have noticed that in some experimental settings, treatment with this compound appears to be associated with an increase in cell cycling or a more aggressive phenotype. Is this a known phenomenon?
-
Possible Causes and Troubleshooting Steps:
-
Induction of Leukemia Stem Cell Cycling: Some studies suggest that while IDH1 inhibitors can induce differentiation in the bulk of the tumor, they may also cause rare leukemia stem cells (LSCs) to exit quiescence and begin cycling.[6] This could potentially lead to long-term relapse.
-
Recommendation: Use flow cytometry to analyze the cell cycle status of the LSC population (e.g., using markers like Ki-67 and DAPI).
-
-
Metabolic Reprogramming: Inhibition of mutant IDH1 can lead to complex metabolic shifts within the cancer cells. This reprogramming could, in some contexts, open up new metabolic pathways that support cell growth and survival.
-
Recommendation: Conduct metabolomic profiling of treated and untreated cells to identify altered metabolic pathways that could be targeted.
-
-
Frequently Asked Questions (FAQs)
Q1: What is Differentiation Syndrome and how can it be managed in a research setting?
A1: Differentiation syndrome is a serious adverse event observed in patients treated with IDH inhibitors.[7] It is characterized by the rapid proliferation and differentiation of leukemic cells, leading to a massive release of cytokines.[7] This can cause symptoms such as fever, respiratory distress, and tissue inflammation.[7] In a research setting, if you observe a rapid increase in myeloid cell populations in your in vivo models, accompanied by signs of inflammation, it is crucial to monitor the animals closely. In clinical practice, this is managed with corticosteroids.[7]
Q2: Is leukocytosis an expected side effect of IDH1 inhibitor treatment?
A2: Yes, an increase in white blood cell count (leukocytosis) is a common hematologic event observed with ivosidenib (an IDH1 inhibitor) treatment.[7][8] This is often related to the induction of myeloid differentiation.[7] It is important to distinguish this from disease progression. Monitoring the morphology of the circulating white blood cells can help determine if they are mature, differentiated cells or leukemic blasts.
Q3: Can IDH1 inhibitors cause QTc prolongation?
A3: Yes, QTc prolongation has been reported as a notable adverse effect of ivosidenib.[7] While this is primarily a clinical concern, researchers working with in vivo models that allow for electrocardiogram (ECG) monitoring should be aware of this potential cardiotoxic effect.
Data Summary Tables
Table 1: Common Mechanisms of Acquired Resistance to IDH1 Inhibitors
| Resistance Mechanism | Description | Frequency (if reported) | Key References |
| Second-Site IDH1 Mutations | Mutations in the IDH1 gene that interfere with inhibitor binding, often at the dimer interface. | Varies among studies | [1][5] |
| IDH Isoform Switching | Emergence of mutations in the IDH2 gene, restoring 2-HG production. | Reported in several clinical cases | [2][5] |
| Clonal Evolution | Selection and expansion of pre-existing or newly mutated subclones with resistance pathways. | A common mechanism for targeted therapy resistance | [1] |
| Receptor Tyrosine Kinase (RTK) Pathway Mutations | Acquired mutations in genes like FLT3 or RAS family members. | Observed in some resistant patient samples | [1] |
Table 2: Reported Adverse Events and Unexpected Phenotypes with Ivosidenib (AG-120)
| Adverse Event / Phenotype | Description | Incidence in Clinical Trials (All Grades) | Incidence (Grade ≥3) | Key References |
| Differentiation Syndrome | Rapid proliferation and differentiation of myeloid cells leading to inflammatory response. | 19% - 25% | 11% - 13% | [7][8][9] |
| Leukocytosis | Increase in white blood cell count. | 38% - 68% | 15% | [7][8] |
| QTc Prolongation | Lengthening of the QT interval on an electrocardiogram. | 26% | 11% | [7][8] |
| Guillain-Barré Syndrome | A rare neurological disorder. | <1% | - | [7][8] |
| Increased LSC Cycling | Promotion of cell cycle entry in leukemia stem cells. | Observed in preclinical models | - | [6] |
| Diarrhea | 37% | 7% | [8] | |
| Fatigue | 43% | 14% | [8] |
Experimental Protocols
Protocol 1: Detection of IDH1/2 Resistance Mutations via Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both pre-treatment (sensitive) and post-treatment (resistant) cancer cells using a standard DNA extraction kit.
-
PCR Amplification: Design primers to amplify the coding regions of the IDH1 and IDH2 genes. Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Include both forward and reverse primers for each amplicon to ensure accurate sequence determination.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequences from the sensitive cells and a reference genome to identify any acquired mutations.
Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry
-
Cell Preparation: Harvest and wash the treated and untreated cells with FACS buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and a viability dye.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer.
-
Gating Strategy: Gate on live, single cells and then analyze the expression of the differentiation markers to quantify the percentage of mature myeloid cells in the population.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of acquired resistance to IDH1 inhibitors.
Caption: Pathophysiological workflow of Differentiation Syndrome.
References
- 1. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Servier Bolsters Position as the Leader in Mutant IDH Inhibition with Positive New IDH1-Mutated Acute Myeloid Leukemia Data at ASCO [prnewswire.com]
Validation & Comparative
A Comparative Guide to IDH1 Inhibitors: Ivosidenib (AG-120) vs. IDH1 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of two inhibitors targeting isocitrate dehydrogenase 1 (IDH1), a critical enzyme in cellular metabolism. The comparison focuses on the clinically approved drug Ivosidenib (AG-120) and the preclinical compound "IDH1 Inhibitor 7" (also known as Compound 88). Due to the limited publicly available data for this compound, this guide will use Ivosidenib as a comprehensive benchmark, presenting its extensive preclinical and clinical data, alongside the known information for this compound.
Data Presentation
Table 1: In Vitro Efficacy against Mutant IDH1
| Inhibitor | Target | IC50 | Assay Type | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | 12 nM | Enzymatic Assay | [1] |
| This compound (Compound 88) | IDH1 | < 100 nM | Not Specified | [2] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| Ivosidenib (AG-120) | HT1080 (IDH1-R132C) | 92-95% reduction in 2-HG | 50-150 mg/kg (in vivo) | [3] |
| Ivosidenib (AG-120) | Primary mIDH1 AML cells | 96% reduction in 2-HG | 0.5 µM | [3] |
| Ivosidenib (AG-120) | Primary mIDH1 AML cells | Induced cellular differentiation | Not Specified | [3] |
| This compound (Compound 88) | Not Specified | Data not publicly available | Not Applicable |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Model | Dosing | Key Findings | Reference |
| Ivosidenib (AG-120) | HT1080 xenograft mice | 50 or 150 mg/kg single oral dose | Rapid and robust tumor 2-HG reduction (92.0% and 95.2% respectively) | [3] |
| Ivosidenib (AG-120) | mIDH1 xenograft mouse model | Dose-dependent | Clear PK/PD relationship with 2-HG inhibition | [4][5] |
| This compound (Compound 88) | Not Specified | Data not publicly available | Data not publicly available |
Experimental Protocols
Enzymatic Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against mutant IDH1 enzyme.
-
Reagents and Materials :
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme.
-
α-ketoglutarate (α-KG).
-
NADPH.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA).
-
Test compounds (Ivosidenib or this compound) dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring absorbance or fluorescence.
-
-
Procedure :
-
A dilution series of the test compound is prepared in DMSO and then diluted in assay buffer.
-
The mutant IDH1 enzyme is added to the wells of the microplate.
-
The test compound dilutions are added to the wells and incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding a mixture of α-KG and NADPH.
-
The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent signal.
-
The initial reaction rates are calculated for each compound concentration.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay (General Protocol)
This protocol outlines a general method for quantifying the intracellular levels of the oncometabolite 2-HG in cancer cells treated with an IDH1 inhibitor.
-
Reagents and Materials :
-
IDH1-mutant cancer cell line (e.g., HT1080).
-
Cell culture medium and supplements.
-
Test compounds (Ivosidenib or this compound).
-
Lysis buffer (e.g., methanol/water).
-
Internal standard (e.g., 13C5-2-HG).
-
LC-MS/MS system.
-
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).
-
After treatment, the culture medium is removed, and the cells are washed with PBS.
-
Cells are lysed, and the lysate is collected.
-
The internal standard is added to each sample.
-
The samples are centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.
-
The levels of 2-HG are quantified using a validated LC-MS/MS method.
-
The 2-HG levels are normalized to the cell number or total protein concentration.
-
In Vivo Xenograft Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of an IDH1 inhibitor in a mouse xenograft model.
-
Animals and Cell Lines :
-
Immunocompromised mice (e.g., nude or SCID).
-
IDH1-mutant human cancer cell line (e.g., HT1080).
-
-
Procedure :
-
The cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound (Ivosidenib or this compound) is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., 2-HG measurement).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
IDH1 Mutant Signaling Pathway
Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This results in epigenetic alterations, including DNA hypermethylation and altered histone marks, which in turn lead to a block in cellular differentiation and contribute to tumorigenesis.
Caption: IDH1 signaling in normal vs. cancer cells.
General Experimental Workflow for IDH1 Inhibitor Evaluation
The evaluation of a novel IDH1 inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: Workflow for preclinical IDH1 inhibitor testing.
Concluding Remarks
Ivosidenib (AG-120) is a well-characterized, potent, and selective inhibitor of mutant IDH1 with demonstrated preclinical and clinical efficacy. It effectively reduces 2-HG levels, induces differentiation of cancer cells, and has been approved for the treatment of IDH1-mutated acute myeloid leukemia and cholangiocarcinoma.[6][7]
"this compound" (Compound 88) is identified as a preclinical IDH1 inhibitor with an IC50 of less than 100 nM.[2] However, a comprehensive public dataset on its cellular and in vivo efficacy, as well as its detailed mechanism of action, is not available at the time of this guide's publication. Therefore, a direct and detailed comparison of its performance against Ivosidenib is not feasible.
For researchers and drug development professionals, Ivosidenib serves as a critical benchmark for the development of new IDH1 inhibitors. Any novel compound, such as "this compound," would need to undergo rigorous preclinical testing, following a workflow similar to the one outlined above, to establish its potential as a therapeutic candidate. Future studies are required to elucidate the full pharmacological profile of "this compound" to allow for a direct comparison with established inhibitors like Ivosidenib.
References
- 1. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. content.abcam.com [content.abcam.com]
- 4. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to IDH1 Inhibitor 7 and AGI-5198 for Researchers
For researchers and professionals in drug development, the landscape of isocitrate dehydrogenase 1 (IDH1) inhibitors is of significant interest, particularly in the context of oncology. This guide provides a detailed, objective comparison of two such inhibitors: IDH1 Inhibitor 7 and AGI-5198. The comparison is based on available preclinical data, focusing on their mechanism of action, inhibitory potency, and cellular effects.
Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1
Both this compound and AGI-5198 are small molecule inhibitors designed to selectively target the mutant form of isocitrate dehydrogenase 1 (IDH1). In several cancers, including glioma and acute myeloid leukemia (AML), a recurrent mutation in the IDH1 gene (most commonly at the R132 residue) leads to a neomorphic enzymatic activity. This altered enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3]
This compound and AGI-5198 function by binding to the mutant IDH1 enzyme and inhibiting its ability to produce 2-HG. This reduction in 2-HG levels is intended to restore normal cellular differentiation processes and impede the growth of cancer cells.[4][5]
References
- 1. Computational study on novel natural compound inhibitor targeting IDH1_R132H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
Validating Cellular Target Engagement of IDH1 Inhibitor 7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of IDH1 Inhibitor 7, a potent antagonist of isocitrate dehydrogenase 1 (IDH1). We will explore its performance in context with other known IDH1 inhibitors, supported by experimental data and detailed protocols.
Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][4]
IDH1 inhibitors, such as this compound, are designed to selectively bind to and inhibit the activity of mutant IDH1, thereby reducing the production of 2-HG and restoring normal cellular function.[5] Validating that these inhibitors reach and engage their intended target within a cellular context is a critical step in their development as therapeutic agents.
Mechanism of Action of Mutant IDH1 and its Inhibition
The core principle behind validating target engagement for IDH1 inhibitors is to measure the direct consequence of their binding to the mutant IDH1 enzyme. This is primarily the reduction of intracellular 2-HG levels.
Comparative Analysis of IDH1 Inhibitors
This compound demonstrates potent inhibition of the mutant IDH1 enzyme with an IC50 value of less than 100 nM.[6][7] To provide a comprehensive evaluation, we compare its activity with other well-characterized IDH1 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Key Features |
| This compound | IDH1 (mutant) | < 100 | Potent inhibitor of mutant IDH1. |
| Ivosidenib (AG-120) | IDH1 (mutant) | 5-19 | First-in-class, FDA-approved for AML.[1][8] Potently blocks both mutant and wild-type IDH1.[9] |
| Olutasidenib | IDH1 (mutant) | - | FDA-approved for AML.[9] More selective for mutant IDH1 over wild-type.[9] |
| Vorasidenib (AG-881) | IDH1/IDH2 (mutant) | 0.04-22 (IDH1 mutants) | Dual inhibitor of both IDH1 and IDH2 mutants.[1][10] Brain-penetrant.[10] |
| AGI-5198 | IDH1 (mutant) | - | An early-generation IDH1 inhibitor.[1] |
| DS-1001b | IDH1 (mutant) | - | Investigated for chondrosarcoma and glioma.[1] |
| GSK864 | IDH1 (wild-type and mutant) | - | Inhibits both wild-type and mutant IDH1.[11] |
Experimental Validation of Target Engagement
The following are key experimental methods to validate the cellular target engagement of this compound.
Measurement of Intracellular D-2-Hydroxyglutarate (2-HG) Levels
This is the most direct and functionally relevant method to confirm target engagement. A reduction in the oncometabolite 2-HG levels in mutant IDH1-expressing cells following treatment with an inhibitor is a clear indicator of target engagement.
Experimental Protocol: 2-HG Measurement by LC-MS/MS
-
Cell Culture and Treatment:
-
Plate mutant IDH1-expressing cells (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H) in a suitable format (e.g., 6-well plates).
-
Allow cells to adhere and grow to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound and comparator inhibitors for a specified time (e.g., 24-48 hours). Include a vehicle-only control.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate metabolites on a suitable column (e.g., a C18 column).
-
Use an appropriate mobile phase gradient.
-
Detect and quantify 2-HG using multiple reaction monitoring (MRM) in negative ion mode.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Expected Results:
Treatment with an effective IDH1 inhibitor like this compound should lead to a dose-dependent decrease in intracellular 2-HG levels.[1]
| Treatment | 2-HG Reduction (%) |
| Vehicle Control | 0 |
| This compound (1 µM) | > 90% |
| Ivosidenib (1 µM) | > 90%[12] |
| Olutasidenib (1 µM) | Significant reduction |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a ligand (inhibitor) to its target protein within the cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: CETSA
-
Cell Treatment and Lysis:
-
Treat mutant IDH1-expressing cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the cell debris.
-
-
Heat Treatment:
-
Aliquot the soluble protein lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
-
Protein Precipitation and Detection:
-
Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IDH1 protein remaining in the supernatant by Western blotting or ELISA.
-
Expected Results:
In the presence of this compound, the mutant IDH1 protein will be stabilized. This will result in more soluble IDH1 protein remaining at higher temperatures compared to the vehicle-treated control, indicating a thermal shift and direct target engagement.
Conclusion
Validating the cellular target engagement of this compound is crucial for its preclinical and clinical development. The measurement of intracellular 2-HG levels serves as a robust and functionally relevant readout of inhibitor activity. Complementary biophysical methods like CETSA can provide direct evidence of target binding within the complex cellular environment. By employing these methodologies and comparing the performance of this compound with other known inhibitors, researchers can gain a comprehensive understanding of its cellular efficacy and mechanism of action.
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on novel natural compound inhibitor targeting IDH1_R132H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ivosidenib | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]
- 9. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]
Navigating Isoform Selectivity: A Comparative Analysis of AGI-5198, a Selective IDH1 Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise selectivity of small molecule inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of the selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, AGI-5198, with its closely related isoform, IDH2. The following sections present quantitative data, experimental methodologies, and a visual representation of the inhibitor's mechanism to facilitate a comprehensive understanding of its activity.
Mutations in IDH1 and IDH2 are implicated in various cancers, including glioma and acute myeloid leukemia (AML)[1][2]. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[2][3]. While both isoforms are attractive therapeutic targets, the development of isoform-selective inhibitors is crucial to minimize off-target effects. AGI-5198 is a potent and selective inhibitor of the IDH1 R132H mutant[2].
Quantitative Comparison of Inhibitor Activity
The inhibitory activity of AGI-5198 against mutant IDH1 (R132H) and its cross-reactivity with mutant IDH2 (R140Q and R172K) and wild-type IDH1 and IDH2 have been evaluated using various biochemical and cellular assays. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities, providing a clear picture of AGI-5198's selectivity profile.
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Reference |
| IDH1 R132H | AGI-5198 | 70 | Biochemical | [2] |
| IDH1 R132C | AGI-5198 | 160 | Biochemical | [2] |
| Wild-type IDH1 | AGI-5198 | > 20,000 | Biochemical | [4] |
| IDH2 R140Q | AGI-5198 | > 20,000 | Biochemical | [4] |
| Wild-type IDH2 | AGI-5198 | Not specified, but inactive | Biochemical | [5] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize the activity of IDH1 inhibitors.
Biochemical Enzyme Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified IDH enzymes.
-
Enzyme Source : Recombinant human wild-type and mutant IDH1 and IDH2 enzymes are expressed and purified from E. coli.
-
Reaction Mixture : The standard reaction buffer contains 50 mM HEPES (pH 7.4), 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20[5].
-
Substrates and Cofactors : For the reductive reaction of mutant IDH1/2 (α-ketoglutarate to 2-HG), the reaction mixture includes the enzyme, NADPH, and α-ketoglutarate[5]. For the oxidative reaction of wild-type IDH1/2 (isocitrate to α-ketoglutarate), the mixture contains the enzyme, NADP+, and isocitrate[1].
-
Inhibitor Preparation : AGI-5198 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure :
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C)[5].
-
The reaction is initiated by the addition of the substrate (α-ketoglutarate or isocitrate)[5].
-
The reaction progress is monitored by measuring the change in NADPH absorbance at 340 nm using a spectrophotometer[6][7].
-
-
Data Analysis : The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based 2-HG Production Assay
This assay assesses the inhibitor's ability to reduce the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.
-
Cell Line : A suitable cell line, such as U87MG glioma cells, is engineered to express the IDH1 R132H mutant[2].
-
Cell Culture : Cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) under standard cell culture conditions (37°C, 5% CO₂).
-
Inhibitor Treatment : Cells are treated with varying concentrations of AGI-5198 for a specified duration (e.g., 48 hours).
-
2-HG Measurement :
-
After treatment, the cell culture medium or cell lysates are collected.
-
The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS)[5].
-
-
Data Analysis : The EC50 value, the concentration of inhibitor that causes a 50% reduction in 2-HG levels, is determined.
Mechanism of Selective Inhibition
AGI-5198 acts as an allosteric inhibitor, binding to a site at the dimer interface of the mutant IDH1 enzyme[5]. This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the conversion of α-ketoglutarate to 2-HG[5]. The selectivity of AGI-5198 for mutant IDH1 over wild-type IDH1 and IDH2 arises from differences in the conformation and dynamics of the allosteric binding pocket between the isoforms.
Below is a diagram illustrating the signaling pathway and the point of inhibition by AGI-5198.
Caption: AGI-5198 selectively inhibits mutant IDH1.
The workflow for determining inhibitor selectivity is a critical process in drug discovery.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a New Selective Chemical Inhibitor of Mutant Isocitrate Dehydrogenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enasidenib and Ivosidenib: Targeted Inhibition of Mutant IDH Enzymes in Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Enasidenib (an IDH2 inhibitor) and Ivosidenib (an IDH1 inhibitor), two pivotal targeted therapies in the treatment of cancers with isocitrate dehydrogenase (IDH) mutations. This document outlines their mechanisms of action, presents a comparative summary of their preclinical and clinical performance, and details the experimental protocols for key assays.
Initially, this analysis was intended to compare Enasidenib with a lesser-known compound, IDH1 Inhibitor 7. However, a thorough review of publicly available scientific literature and patent databases revealed a significant lack of detailed preclinical and clinical data for "this compound," precluding a meaningful and robust comparison. Therefore, this guide has been pivoted to compare Enasidenib with the well-characterized, FDA-approved IDH1 inhibitor, Ivosidenib, offering a valuable comparative perspective on two clinically validated drugs targeting distinct but related enzymes in the same oncogenic pathway.
Introduction: The Role of Mutant IDH in Oncology
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in the understanding of cancer metabolism.[1] Normally, these enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations in the active sites of IDH1 and IDH2 confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, a block in cellular differentiation, and subsequent tumorigenesis.[2] Enasidenib and Ivosidenib are first-in-class small molecule inhibitors that selectively target mutant IDH2 and IDH1 enzymes, respectively.[1][3]
Mechanism of Action
Both Enasidenib and Ivosidenib function by inhibiting the neomorphic activity of the mutant IDH enzymes, thereby reducing the production of 2-HG. This leads to the restoration of normal cellular differentiation.[1][3]
Enasidenib (AG-221) is an oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme.[4] By binding to and inhibiting the mutant IDH2 protein, Enasidenib leads to a decrease in 2-HG levels, which in turn alleviates the block on hematopoietic differentiation.[2]
Ivosidenib (AG-120) is an oral, targeted inhibitor of the mutant IDH1 enzyme.[3] It selectively binds to and inhibits the mutated IDH1 protein, leading to a significant reduction in 2-HG levels and the induction of myeloid differentiation.[5]
Preclinical Data Comparison
The following tables summarize the key preclinical findings for Enasidenib and Ivosidenib.
Table 1: In Vitro Potency and Selectivity
| Parameter | Enasidenib (IDH2) | Ivosidenib (IDH1) |
| Target Mutations | IDH2-R140Q, IDH2-R172K | IDH1-R132H, IDH1-R132C, IDH1-R132G, IDH1-R132L, IDH1-R132S |
| IC50 (Enzymatic Assay) | 100 nM (IDH2-R140Q), 400 nM (IDH2-R172K)[6] | 12 nM (IDH1-R132H), 13 nM (IDH1-R132C), 8 nM (IDH1-R132G), 13 nM (IDH1-R132L), 12 nM (IDH1-R132S)[7] |
| Cellular 2-HG IC50 | Not explicitly stated in provided results. | 7.5 nM (HT1080 cells with IDH1-R132C)[8] |
| Selectivity | Selective for mutant IDH2 over wild-type IDH1/2. | Highly selective for mutant IDH1 over wild-type IDH1 and IDH2 isoforms.[5] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Enasidenib | Ivosidenib |
| Species | Rat, Mouse | Rat, Dog, Monkey, Mouse |
| Absorption | Rapidly absorbed.[9] | Well absorbed.[10] |
| Distribution | Widely distributed in various tissues.[9] | High plasma protein binding, low brain to plasma exposure ratio (2.3%).[10][11] |
| Metabolism | N-dealkylation is the major pathway.[12] | Primarily oxidative metabolism via CYP3A4.[10] |
| Elimination Half-life | ~25 hours (in rats).[13] | 5.3-18.5 hours (in rats, dogs, and monkeys).[10] |
| Excretion | Not explicitly stated in provided results. | Primarily in feces (~77%), with ~67% as unchanged drug.[5] |
Clinical Data Comparison
Both Enasidenib and Ivosidenib have demonstrated significant clinical activity in patients with IDH-mutant cancers, leading to their FDA approval.
Table 3: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Parameter | Enasidenib (IDH2-mutant) | Ivosidenib (IDH1-mutant) |
| Clinical Trial | Phase I/II (NCT01915498)[4] | Phase I (NCT02074839)[14][15][16] |
| Overall Response Rate (ORR) | 40.3%[4] | 41.6% (in R/R AML) |
| Complete Remission (CR) | 19.3%[4] | 30% (CR rate in newly diagnosed AML unfit for intensive chemo)[17] |
| CR + CR with partial hematologic recovery (CRh) | Not explicitly stated in provided results. | 42% (in newly diagnosed AML unfit for intensive chemo)[17] |
| Median Duration of Response | 5.8 months[4] | 6.5 months (in R/R AML) |
| Median Overall Survival (OS) | 9.3 months[4] | 35.7 months (in R/R MDS)[15] |
| OS in patients achieving CR | 19.7 months[4] | Not explicitly stated in provided results. |
Table 4: Clinical Efficacy in Other Malignancies
| Indication | Enasidenib | Ivosidenib |
| Cholangiocarcinoma | Not a primary indication. | Approved for previously treated, locally advanced or metastatic IDH1-mutant cholangiocarcinoma.[10] Median PFS of 2.7 months vs 1.4 months for placebo.[18] Median OS of 10.3 months vs 7.5 months for placebo.[12] |
| Myelodysplastic Syndromes (MDS) | Phase II study ongoing (NCT03744390).[19] | Approved for relapsed or refractory MDS with a susceptible IDH1 mutation.[16] CR rate of 38.9%.[16] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the preclinical evaluation of IDH inhibitors, based on information from the provided search results.
Enzymatic Inhibition Assay
A typical enzymatic assay for IDH inhibitors involves the use of recombinant mutant IDH1 or IDH2 enzymes. The assay measures the enzyme's ability to convert α-KG to 2-HG, which is coupled to the consumption of NADPH. The rate of NADPH depletion is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
General Protocol:
-
Recombinant mutant IDH1 or IDH2 enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of the substrates, α-ketoglutarate and NADPH.
-
The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured over time using a plate reader.
-
The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based 2-HG Reduction Assay
This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH mutation.
General Protocol:
-
Cancer cell lines endogenously expressing mutant IDH1 or IDH2 (e.g., HT1080 fibrosarcoma cells) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test inhibitor (e.g., Enasidenib or Ivosidenib).
-
After a defined incubation period (e.g., 48 to 72 hours), the cells are lysed, and the intracellular or secreted levels of 2-HG are measured.
-
Quantification of 2-HG is typically performed using a sensitive and specific method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The cellular IC50 value is determined by plotting the 2-HG levels against the inhibitor concentrations.
Conclusion
Enasidenib and Ivosidenib represent a paradigm shift in the treatment of IDH-mutant cancers, moving from cytotoxic chemotherapy to targeted therapies that restore normal cellular function. While both drugs act by inhibiting the production of the oncometabolite 2-HG, they are specific for mutations in IDH2 and IDH1, respectively. Preclinical data demonstrate their high potency and selectivity, and clinical trials have confirmed their efficacy in inducing durable responses in patients with hematologic malignancies and certain solid tumors. The development of these inhibitors underscores the importance of understanding the metabolic drivers of cancer and provides a blueprint for the development of future targeted therapies. Further research is ongoing to explore the use of these agents in combination with other therapies and in a broader range of IDH-mutant cancers.
References
- 1. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics, bioavailability study in rats and tissue distribution in mice of enasidenib by UPLC-MS/MS - Mendeley Data [data.mendeley.com]
- 8. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Final phase 1 substudy results of ivosidenib for patients with mutant IDH1 relapsed/refractory myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Facebook [cancer.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to the Specificity of IDH1 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of IDH1 Inhibitor 7 against other prominent IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102). The information presented is based on available preclinical data and is intended to assist researchers in selecting the most appropriate tool for their studies of mutant IDH1 (mIDH1) biology and for drug development programs.
Introduction to IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in tumorigenesis by inducing epigenetic dysregulation and a block in cellular differentiation.[1][2] Consequently, the development of specific inhibitors targeting mutant IDH1 has become a promising therapeutic strategy. This guide focuses on validating the specificity of a research compound, this compound, in comparison to the FDA-approved drugs Ivosidenib and Olutasidenib.
Comparative Specificity of IDH1 Inhibitors
The following tables summarize the inhibitory activity (IC50) of this compound, Ivosidenib, and Olutasidenib against various IDH1 isoforms and their effect on 2-HG production.
Table 1: Enzymatic Inhibitory Activity (IC50) of IDH1 Inhibitors
| Inhibitor | IDH1 R132H (nM) | IDH1 R132C (nM) | Wild-Type IDH1 (nM) | Selectivity (WT/R132H) |
| Mutant IDH1-IN-7 | 260[3] | 1100[3] | No inhibitory effect[3] | >1 (Highly Selective) |
| Ivosidenib (AG-120) | 12 | 45 | 24 - 71 | ~2 - 6 |
| Olutasidenib (FT-2102) | 21.2[4] | 114[4] | 22,400 | ~1057 |
| This compound (Compound 88) | <100[3][5][6] | Not Available | Not Available | Not Available |
Note: "Mutant IDH1-IN-7" and "this compound (Compound 88)" are presented as distinct compounds based on available data. The IC50 values for Ivosidenib against mutant and wild-type IDH1 are compiled from multiple sources indicating a range.
Table 2: Cellular 2-HG Production Inhibition (EC50)
| Inhibitor | Cell Line | EC50 (µM) |
| Mutant IDH1-IN-7 | U87-MG R132H | 0.55[3] |
| Ivosidenib (AG-120) | Various | Potent inhibition reported |
| Olutasidenib (FT-2102) | Various | Potent inhibition reported |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the specificity of IDH1 inhibitors.
IDH1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDH1 protein (wild-type or mutant).
Principle: The assay quantifies the NADPH consumption or production by the IDH1 enzyme. For mutant IDH1, the conversion of α-ketoglutarate (α-KG) to 2-HG consumes NADPH. For wild-type IDH1, the conversion of isocitrate to α-KG produces NADPH. The change in NADPH concentration is measured spectrophotometrically by monitoring the absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
General Protocol:
-
Reagents: Recombinant human IDH1 (wild-type, R132H, R132C, etc.), α-ketoglutarate (for mutant assay) or isocitrate (for wild-type assay), NADPH (for mutant assay) or NADP+ (for wild-type assay), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA), and the test inhibitor.
-
Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well or 384-well plate, add the assay buffer, enzyme, and the test inhibitor. c. Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate (α-KG and NADPH for mutant IDH1; isocitrate and NADP+ for wild-type IDH1). e. Monitor the change in absorbance at 340 nm over time in a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based 2-HG Production Assay
This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.
Principle: Cells expressing mutant IDH1 produce high levels of 2-HG, which is released into the cell culture medium. The concentration of 2-HG in the medium is quantified using a specific 2-HG assay kit or by LC-MS/MS.
General Protocol:
-
Cell Culture: Culture human cells (e.g., U87-MG glioblastoma or HT1080 fibrosarcoma) stably expressing a specific IDH1 mutation (e.g., R132H).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 48-72 hours). c. Collect the cell culture medium. d. Measure the 2-HG concentration in the collected medium using a commercial 2-HG assay kit (which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout) or by LC-MS/MS for more precise quantification.
-
Data Analysis: a. Normalize the 2-HG levels to the cell number or protein concentration to account for any cytotoxic effects of the inhibitor. b. Plot the percent inhibition of 2-HG production against the logarithm of the inhibitor concentration. c. Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
IDH1 Signaling Pathway
Mutant IDH1 reduces α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), which acts as an oncometabolite. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation. This disruption can impact downstream signaling pathways, including the PI3K/AKT/mTOR and TGF-β/Smad pathways, promoting cell growth and survival.
Experimental Workflow for IDH1 Inhibitor Specificity Validation
The following diagram illustrates a typical workflow for validating the specificity of a novel IDH1 inhibitor.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
A Researcher's Guide to Biomarker Development for IDH1 Inhibitor Response
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarkers for assessing the response to Isocitrate Dehydrogenase 1 (IDH1) inhibitors. We delve into the key predictive and pharmacodynamic biomarkers, compare the performance of notable IDH1 inhibitors, and provide detailed experimental protocols for essential biomarker assays.
Mutations in the IDH1 gene represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis.[1][2][3][4] IDH1 inhibitors have been developed to specifically target these mutant enzymes, and robust biomarker strategies are essential for monitoring treatment response and predicting clinical outcomes.
Predictive and Pharmacodynamic Biomarkers
The development of effective targeted therapies relies on the identification of biomarkers that can predict a patient's response to treatment and provide evidence of the drug's activity. For IDH1 inhibitors, the key biomarkers fall into two main categories:
-
Predictive Biomarkers: These are used to identify patients who are most likely to benefit from a particular IDH1 inhibitor. The primary predictive biomarker is the presence of an IDH1 mutation itself. However, as resistance can develop, the landscape of predictive biomarkers is expanding to include the monitoring for secondary resistance mutations.
-
Pharmacodynamic Biomarkers: These biomarkers are used to assess the physiological effects of the drug and confirm that it is hitting its intended target. The most important pharmacodynamic biomarker for IDH1 inhibitors is the level of the oncometabolite 2-HG.
Comparison of IDH1 Inhibitors
Several small molecule inhibitors targeting mutant IDH1 have been developed. This guide focuses on a comparison of preclinical and clinical data for prominent examples, including the FDA-approved drugs Ivosidenib (AG-120) and Olutasidenib, alongside other preclinical compounds.
Preclinical Efficacy of IDH1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various IDH1 inhibitors against the common R132H and R132C mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Target Mutation | IC50 (nM) | Selectivity (over wild-type IDH1) | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | 40-50 | 85-106 fold | [5] |
| IDH1-R132C | 40-50 | 85-106 fold | [5] | |
| Olutasidenib | IDH1-R132H | Data not available in provided search results | Selectively inhibits mutant IDH1 | [6][7] |
| AGI-5198 | IDH1-R132H | 70 | Data not available in provided search results | [8] |
| IDH1-R132C | 160 | Data not available in provided search results | [8] | |
| Novartis 530 | IDH1-R132H | 40-50 | 70-88 fold | [5] |
| IDH1-R132C | 40-50 | 70-88 fold | [5] | |
| AG-881 (Dual IDH1/2 Inhibitor) | IDH1-R132H/C/L/S | 0.04-22 | Data not available in provided search results | [8][9] |
| FT-2102 | IDH1-R132H | 21.2 | Data not available in provided search results | [8] |
| IDH1-R132C | 114 | Data not available in provided search results | [8] |
Clinical Response to Approved IDH1 Inhibitors in Relapsed/Refractory AML
The following table compares the clinical efficacy of Ivosidenib and Olutasidenib in patients with relapsed or refractory acute myeloid leukemia (R/R AML) harboring an IDH1 mutation.
| Clinical Endpoint | Ivosidenib (AG120-C-001 trial) | Olutasidenib (Study 2102-HEM-101) | Reference |
| Complete Remission (CR) | Comparable to Olutasidenib (point estimate favored Olutasidenib) | Comparable to Ivosidenib | [10][11] |
| CR + CR with partial hematological recovery (CRh) | Comparable to Olutasidenib (point estimate favored Ivosidenib) | Comparable to Ivosidenib | [10][11] |
| Duration of CR+CRh | Shorter than Olutasidenib | Significantly longer than Ivosidenib | [6][10][11] |
| Overall Survival (OS) | Median of 5.45 months (in one comparative analysis) | Median of 16.23 months (in one comparative analysis) | [12] |
Key Experimental Protocols
Accurate and reproducible biomarker analysis is fundamental to clinical decision-making. Below are detailed protocols for the two most critical assays in the context of IDH1 inhibitor therapy.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
Objective: To quantify the levels of the oncometabolite 2-HG in biological samples (e.g., plasma, urine, or cell extracts) as a pharmacodynamic marker of IDH1 inhibitor activity. A decrease in 2-HG levels following treatment indicates target engagement.[13][14][15]
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for 2-HG quantification.[1][4][16][17]
Protocol:
-
Sample Preparation:
-
For plasma or serum: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
For cell or tissue extracts: Homogenize in a suitable buffer and follow with a similar protein precipitation and extraction procedure.
-
-
Chromatographic Separation:
-
Inject the prepared sample extract onto a liquid chromatography system.
-
Use a suitable column, such as a ZIC-HILIC (hydrophilic interaction liquid chromatography) column, for separation.[1][4]
-
Employ a mobile phase gradient, for example, using a mixture of acetonitrile and an aqueous buffer containing an additive like formic acid to achieve optimal separation of 2-HG from other metabolites.[1][4]
-
-
Mass Spectrometry Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Operate the mass spectrometer in selective reaction monitoring (SRM) mode.
-
Monitor specific mass transitions for 2-HG and the internal standard (e.g., for derivatized 2HG: 363 > 147 + 129 m/z).[4]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Quantify the 2-HG concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
IDH1 Mutation Detection by Next-Generation Sequencing (NGS)
Objective: To identify IDH1 mutations for patient selection (predictive biomarker) and to monitor for the emergence of secondary resistance mutations during therapy.
Methodology: Targeted next-generation sequencing (NGS) allows for the sensitive detection of mutations in IDH1 and other relevant genes.[18][19][20][21][22][23]
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from patient samples, such as bone marrow aspirates, peripheral blood, or formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
Quantify the extracted DNA and assess its quality.
-
-
Library Preparation:
-
Fragment the genomic DNA to a suitable size.
-
Use a targeted gene panel that includes the IDH1 gene. This can be achieved through amplicon-based (PCR) or hybrid-capture-based enrichment methods.
-
Ligate sequencing adapters to the DNA fragments.
-
Perform PCR amplification to enrich the targeted library.
-
-
Sequencing:
-
Pool the prepared libraries.
-
Sequence the pooled libraries on an NGS platform (e.g., Illumina or Ion Torrent systems).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions) in the targeted regions of the IDH1 gene.
-
Annotate the identified variants to determine their potential clinical significance.
-
Report the variant allele frequency (VAF) for any detected mutations. A decrease in the VAF of the primary IDH1 mutation can indicate treatment response, while the appearance of a new mutation may suggest acquired resistance.[24]
-
Signaling Pathways and Resistance Mechanisms
Understanding the underlying biological pathways is crucial for interpreting biomarker data and developing next-generation therapies.
Caption: The canonical pathway of wild-type and mutant IDH1.
Mutations in IDH1 confer a neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-HG.[1][2][3][4] High levels of 2-HG lead to epigenetic changes and a block in cellular differentiation, ultimately driving cancer development.[25] IDH1 inhibitors block this activity, reducing 2-HG levels and promoting cell differentiation.
However, resistance to IDH1 inhibitors can emerge through several mechanisms, including:
-
Secondary mutations in the IDH1 gene: These mutations can occur in the drug-binding pocket, preventing the inhibitor from binding effectively.[10][11][26][27]
-
Isoform switching: In some cases, tumors can develop mutations in the IDH2 gene, providing an alternative pathway for 2-HG production that is not targeted by IDH1-specific inhibitors.[16][28]
Caption: A typical workflow for biomarker analysis in patients considered for IDH1 inhibitor therapy.
This integrated approach, combining predictive and pharmacodynamic biomarker analysis, is essential for optimizing the use of IDH1 inhibitors and improving outcomes for patients with IDH1-mutant cancers. The continued development of novel inhibitors and a deeper understanding of resistance mechanisms will further refine these biomarker strategies in the future.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
- 2. A Phase Ib/II Study of Ivosidenib with Venetoclax ± Azacitidine in IDH1-Mutated Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 9. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matching-adjusted indirect comparison (MAIC) of olutasidenib (OLU) and ivosidenib (IVO) in isocitrate dehydrogenase 1 (IDH1)-mutated relapsed/refractory (R/R) acute myeloid leukemia (AML). - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. IDH1-IDH2 Mutation Detection | Test Fact Sheet [arupconsult.com]
- 19. Test Details - IDH1 and IDH2 Mutation Analysis [knightdxlabs.ohsu.edu]
- 20. mayocliniclabs.com [mayocliniclabs.com]
- 21. genetics.testcatalog.org [genetics.testcatalog.org]
- 22. Detection of Dual IDH1 and IDH2 Mutations by Targeted Next-Generation Sequencing in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Testing Procedure Assessment - Ivosidenib (Tibsovo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. ajmc.com [ajmc.com]
- 27. genscript.com [genscript.com]
- 28. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling IDH1 Inhibitor 7
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of IDH1 Inhibitor 7, a potent compound used in research and development. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of experimental work. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A risk assessment should be conducted for all procedures involving this compound to ensure the highest level of safety.
Minimum Required PPE:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashes, a face shield worn over chemical splash goggles is recommended.
-
Hand Protection: Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination or at regular intervals. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which has high skin permeability, selecting gloves with appropriate resistance is critical.[1][2]
-
Body Protection: A disposable, back-closing gown made of a low-permeability fabric is required. Lab coats are not sufficient to provide adequate protection against potent compounds.
-
Respiratory Protection: For procedures that may generate aerosols or dusts, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or other containment device.
-
Foot Protection: Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Operational Plan for Handling
A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases of handling this compound.
Preparation
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
Handling Procedures
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the powdered form, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. For detailed protocols on preparing solutions of this compound, refer to the Experimental Protocols section.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and vials, must be disposed of in a designated hazardous waste container that is clearly labeled.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Solvent-Specific Disposal:
-
DMSO: Dispose of as organic solvent waste. It can be mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
PEG300: Dispose of as non-hazardous waste, but always in accordance with local regulations. It can be sent to a licensed waste disposal contractor.[5][6]
-
Tween-80: Generally considered non-hazardous and can be disposed of with solid waste in smaller quantities. For larger quantities, consult local regulations and consider a licensed disposal service.[7][8]
-
Quantitative Safety Data
Due to the potent nature of this compound, specific Occupational Exposure Limits (OELs) have not been established. However, for potent compounds, a control banding strategy is often employed to assign a range of exposure control measures.
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Band (OEB) | OEB 4: 1 to <10 µg/m³ (Assumed) | [9] |
| Glove Material Recommendation (for DMSO) | Butyl Rubber, Neoprene, or thick (15 mil) Latex | [1][2] |
Glove Permeation Breakthrough Times for Dimethyl Sulfoxide (DMSO)
| Glove Material | Breakthrough Time | Permeation Rate | Rating |
| Natural Rubber Latex | 90 - 120 minutes | Low | Fair |
| Nitrile (Buna-N) | 120 - 180 minutes | High | Poor to Fair |
| Neoprene | > 480 minutes | Very Low | Very Good |
| Butyl Rubber | > 480 minutes | Very Low | Excellent |
Data is generalized and may vary by glove manufacturer and thickness. Always consult the manufacturer's specific chemical resistance data.[1][10][11]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Don all required PPE as outlined above.
-
Perform all steps within a certified chemical fume hood.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Carefully transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[12] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
In Vitro Enzymatic Assay for IDH1 Inhibition
Materials:
-
Mutant IDH1 enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, NaCl, and BSA)
-
This compound serial dilutions
-
384-well assay plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, mutant IDH1 enzyme, and the serially diluted inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.
-
Immediately measure the change in NADPH concentration by monitoring the absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.
-
Record the data over time and calculate the initial reaction velocities.
-
Determine the IC50 value of this compound by plotting the enzyme activity against the inhibitor concentration.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. support.al.umces.edu [support.al.umces.edu]
- 3. DMSO disposal - General Lab Techniques [protocol-online.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. youtube.com [youtube.com]
- 7. ecdn6.globalso.com [ecdn6.globalso.com]
- 8. spectrumrx.com [spectrumrx.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fishersci.com [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
